2-(Benzyloxy)-6-chloropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQRHCKRSMITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460512 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29449-73-8 | |
| Record name | 2-(benzyloxy)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Benzyloxy)-6-chloropyridine structure and properties
An In-depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and strategic application of this versatile building block.
Introduction: The Strategic Value of a Disubstituted Pyridine
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] Among the vast array of pyridine derivatives, this compound stands out as a particularly valuable intermediate. Its structure features two distinct and orthogonally reactive sites: a chloro group at the 6-position, prime for cross-coupling reactions, and a benzyloxy group at the 2-position, which serves as a stable protecting group for the corresponding pyridone.
This dual functionality allows for sequential and controlled molecular elaboration, making it a cornerstone reagent for constructing complex molecular architectures. This guide will illuminate its fundamental properties, detail a robust synthetic protocol, and explore its reactivity in key transformations that are central to contemporary drug discovery programs.
Core Molecular Structure and Physicochemical Properties
The foundational knowledge of a reagent begins with its intrinsic properties. This compound is a stable, typically liquid compound under standard conditions, though it may also be encountered as a low-melting solid.[2] Its key attributes are summarized below, providing the necessary data for experimental planning and safety assessment.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀ClNO | [3] |
| Molecular Weight | 219.67 g/mol | [2] |
| CAS Number | 29449-73-8 | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥96% | [2][3] |
| InChI Key | OSKQRHCKRSMITJ-UHFFFAOYSA-N | [2][3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis: A Validated Williamson Ether Synthesis Protocol
The most direct and industrially scalable route to this compound is via a nucleophilic aromatic substitution, a variant of the classical Williamson ether synthesis.[4][5] This approach is favored due to the high reactivity of 2,6-dichloropyridine towards strong nucleophiles and the ready availability of the starting materials.
The causality behind this choice is clear: The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the C2 and C6 positions towards nucleophilic attack. By using one equivalent of sodium benzoxide, a regioselective monosubstitution can be achieved with high fidelity.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
2,6-Dichloropyridine (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer with anhydrous DMF.
-
Alkoxide Formation: Cool the DMF to 0°C in an ice bath. Add benzyl alcohol (1.0 eq) to the solvent. Cautiously add sodium hydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Rationale: This exothermic reaction generates hydrogen gas; slow addition is critical for safety and control. The formation of the more nucleophilic benzoxide is essential for the subsequent substitution.[6][7]
-
Stirring: Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium benzoxide.
-
Nucleophilic Substitution: Dissolve 2,6-dichloropyridine (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyridine) is consumed (typically 4-6 hours).
-
Quenching and Workup: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Rationale: The washes remove residual DMF, unreacted alkoxide, and other inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure liquid.
Spectral Characterization for Structural Verification
Unambiguous structural confirmation is paramount. The following table outlines the expected spectral characteristics for this compound, which serve as a benchmark for quality control.[8][9]
| Technique | Expected Data |
| ¹H NMR | δ ~7.50-7.20 (m, 6H, Ar-H from benzyl and pyridine C4-H), δ ~6.80 (d, 1H, pyridine C3-H), δ ~6.60 (d, 1H, pyridine C5-H), δ ~5.40 (s, 2H, -OCH₂-) |
| ¹³C NMR | δ ~163 (C2), δ ~151 (C6), δ ~140 (C4), δ ~136 (Ar-C), δ ~128-127 (Ar-CH), δ ~118 (C5), δ ~108 (C3), δ ~69 (-OCH₂-) |
| IR (neat) | ~3050 cm⁻¹ (Ar C-H stretch), ~1580, 1450 cm⁻¹ (C=C, C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |
| MS (ESI) | m/z 220.05 [M+H]⁺ |
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from the predictable reactivity of its chloro-substituent in palladium-catalyzed cross-coupling reactions. This allows for the precise installation of carbon and nitrogen-based functionalities, which is a cornerstone of modern medicinal chemistry.[10]
Diagram of Key Cross-Coupling Reactions
Caption: Key reactivity pathways for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This reaction is a powerful method for creating biaryl structures or introducing alkyl side chains.[11][12]
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas.
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (e.g., 90-100°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This is the premier method for synthesizing N-aryl or N-heteroaryl amines.[13][14][15]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the vial and heat to the required temperature (typically 80-110°C), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase, followed by purification via chromatography.
Conclusion: An Enabling Reagent for Innovation
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined structure, predictable reactivity, and robust synthesis make it an indispensable building block for scientists aiming to construct novel molecular entities with potential therapeutic applications. The protocols and insights provided herein are intended to empower researchers to leverage this reagent's full potential in their synthetic campaigns, accelerating the journey from molecular design to functional application.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.[16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container under an inert atmosphere and keep in a cool, dry place (2-8°C) away from oxidizing agents.[2]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[16]
References
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PubChem. (n.d.). 2-(Benzyloxy)-6-chloro-3-(methylthio)pyridine. Retrieved from [Link]
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MOLBASE. (n.d.). 2-(Benzyloxy)-6-chloro-3-nitropyridine. Retrieved from [Link]
- J&K Scientific. (2023).
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]
- University of Colorado Denver. (n.d.). Williamson Ether Synthesis Lab.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubChem. (n.d.). 2-(Benzyloxy)pyridine. Retrieved from [Link]
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All chemistry. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]
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AOBChem USA. (n.d.). 2-(benzyloxy)-6-bromopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
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PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-6-chloropyridine
Abstract
This comprehensive technical guide details the synthesis of 2-(Benzyloxy)-6-chloropyridine, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this transformation. This document provides an exhaustive examination of the reaction mechanism, a meticulously detailed experimental protocol, safety and handling protocols, and a comparative analysis of reaction parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable guidance to ensure a safe, efficient, and reproducible synthesis.
Introduction: Significance of this compound
This compound serves as a critical building block in medicinal chemistry, primarily due to the versatile reactivity of its constituent moieties. The benzyloxy group can act as a protecting group for the pyridin-2-ol functionality and can be readily removed under various conditions. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functionalities. This strategic combination of features makes this compound a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.
Core Synthesis Methodology: The Williamson Ether Synthesis
The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific application, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the benzyl alkoxide acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2,6-dichloropyridine ring.
Mechanistic Insights
The reaction is initiated by the deprotonation of benzyl alcohol using a strong base, typically sodium hydride (NaH), to form the sodium benzyl alkoxide. This alkoxide is a potent nucleophile. The subsequent step involves the nucleophilic attack of the benzyl alkoxide on 2,6-dichloropyridine. The SN2 mechanism dictates a backside attack on the carbon atom bearing the leaving group (in this case, a chlorine atom), leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).[1][2] The choice of a primary alkyl halide (or in this case, an aryl halide activated for nucleophilic aromatic substitution) is crucial, as secondary and tertiary halides tend to favor elimination reactions.[2][3]
The selection of a strong base like sodium hydride is predicated on its ability to irreversibly deprotonate the alcohol, driving the equilibrium towards the formation of the alkoxide.[3] Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to solvate the cation and leave the alkoxide anion more nucleophilic, thereby accelerating the reaction rate.[3]
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound, designed for reproducibility and safety in a laboratory setting.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 10.0 g | 0.0676 mol |
| Benzyl Alcohol | 100-51-6 | 108.14 | 8.1 mL (8.4 g) | 0.0777 mol |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 3.24 g | 0.0810 mol |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 3.24 g, 0.0810 mol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (8.1 mL, 0.0777 mol) dropwise from the dropping funnel over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Addition of Aryl Halide: To the resulting sodium benzyl alkoxide solution, add a solution of 2,6-dichloropyridine (10.0 g, 0.0676 mol) in anhydrous DMF (20 mL) dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound. The product is typically a liquid at room temperature.[4]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Safe laboratory practice is of paramount importance. The following section outlines the hazards associated with the key reagents and the necessary precautions.
Reagent-Specific Hazards and Precautions
| Reagent | Hazards | Handling Precautions |
| Sodium Hydride (NaH) | Flammable solid, water-reactive, causes severe skin burns and eye damage.[5][6] | Handle under an inert atmosphere.[7] Keep away from water and sources of ignition.[5][8] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, gloves, and safety goggles.[7][9] |
| 2,6-Dichloropyridine | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[10][11] | Avoid breathing dust/fumes.[10] Wash hands thoroughly after handling.[10][12] Wear protective gloves, clothing, and eye protection.[11][13] |
| Benzyl Alcohol | Harmful if swallowed or inhaled, causes serious eye irritation.[14][15] | Use in a well-ventilated area or fume hood.[16][14] Avoid contact with skin and eyes.[16] Wear protective gloves and eye protection.[16][15] |
| Dimethylformamide (DMF) | Flammable liquid and vapor, may damage the unborn child, causes serious eye irritation. | Handle in a fume hood. Keep away from heat and open flames. Wear appropriate PPE. |
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][16] For NaH exposure, brush off as much solid as possible before washing.[5] Seek medical attention if irritation persists.[11][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16][14] Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16][14] Seek medical attention if you feel unwell.[16]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[11] Seek immediate medical attention.
-
Spills: For NaH spills, cover with dry sand, soda ash, or lime and place in a covered container for disposal. DO NOT USE WATER.[5][8] For other spills, absorb with an inert material and dispose of in accordance with local regulations.
Waste Disposal
All chemical waste should be disposed of in accordance with institutional and local regulations. Quenched NaH and other reagents should be collected in a designated hazardous waste container.
Comparative Data and Optimization
The yield and purity of this compound can be influenced by several factors. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Variation | Effect on Yield/Purity | Rationale |
| Base | NaH, KH, K2CO3 | NaH and KH generally provide higher yields. | Stronger bases ensure complete deprotonation of benzyl alcohol, driving the reaction forward.[3] |
| Solvent | DMF, DMSO, THF | DMF and DMSO are preferred for their ability to dissolve the alkoxide and facilitate the SN2 reaction. | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[3] |
| Temperature | Room Temperature to 100 °C | Moderate heating (e.g., 80 °C) often increases the reaction rate without promoting significant side reactions. | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-24 hours | Monitored by TLC to determine the point of maximum product formation and minimize byproduct formation. | Prolonged reaction times can lead to decomposition or side reactions. |
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and well-established method. By understanding the underlying reaction mechanism, adhering to a detailed and optimized experimental protocol, and prioritizing safety, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide serves as a comprehensive resource to facilitate the successful and safe execution of this important synthetic transformation in the pursuit of novel therapeutic agents.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine (CAS 29449-73-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract and Strategic Overview
2-(Benzyloxy)-6-chloropyridine is a substituted pyridine derivative that has emerged as a strategically important building block in modern organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature—possessing a labile chlorine atom ripe for cross-coupling reactions and a benzyl ether that serves as a protected hydroxyl group—offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery. The content herein is curated to provide both foundational knowledge and field-proven insights for professionals engaged in medicinal chemistry and process development.
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29449-73-8 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO | [2] |
| Molecular Weight | 219.67 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥96% | [1][2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| SMILES | C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | [3] |
| InChI Key | OSKQRHCKRSMITJ-UHFFFAOYSA-N | [1][2] |
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected chemical shifts in ¹H and ¹³C NMR are predictable based on its structure. The aromatic protons of the benzyl group typically appear between 7.3-7.5 ppm, the benzylic CH₂ protons as a singlet around 5.4 ppm, and the pyridine ring protons in the 6.8-7.8 ppm range.
Synthesis and Manufacturing Pathway
The most common and industrially viable synthesis of this compound originates from the readily available and inexpensive starting material, 2,6-dichloropyridine.
Prevailing Synthetic Route: Williamson Ether Synthesis
The synthesis is a classic example of a Williamson ether synthesis, where the sodium salt of benzyl alcohol acts as the nucleophile, displacing one of the chlorine atoms on the 2,6-dichloropyridine ring.
Causality and Mechanistic Insight: The reaction's selectivity for monosubstitution at the 2-position over disubstitution is a key feature. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms makes the C2 and C6 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Once the first benzyloxy group is installed, it exerts an electron-donating effect through resonance, which deactivates the ring towards a second substitution. This electronic effect, combined with steric hindrance from the bulky benzyloxy group, effectively prevents the formation of the 2,6-dibenzyloxy pyridine byproduct, leading to high yields of the desired monosubstituted product.
Detailed Experimental Protocol
-
Step 1: Generation of Nucleophile. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.
-
Step 2: Alkoxide Formation. Benzyl alcohol (1.0 equivalent) is added dropwise to the stirred NaH suspension. The mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium benzylate.
-
Step 3: Nucleophilic Aromatic Substitution. A solution of 2,6-dichloropyridine (1.2 equivalents) in anhydrous THF is added dropwise to the sodium benzylate solution.
-
Step 4: Reaction and Monitoring. The reaction mixture is heated to reflux (approximately 66°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Step 5: Quenching and Work-up. After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 6: Purification. The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a liquid.[1]
Synthesis Workflow Diagram
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The chlorine atom at the 6-position is an excellent handle for introducing molecular diversity, while the benzyloxy group can be readily cleaved to unmask a pyridone moiety.
Cross-Coupling Reactions
The C-Cl bond is readily activated by transition metal catalysts, making it a prime substrate for a variety of cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the introduction of aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides access to 6-amino-2-(benzyloxy)pyridine derivatives.
-
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes yields 6-alkynyl-2-(benzyloxy)pyridines.
Debenzylation to Access 6-Chloropyridin-2(1H)-one
The benzyl protecting group can be removed under various conditions, most commonly via catalytic hydrogenation (H₂, Pd/C). This deprotection step reveals the 6-chloropyridin-2(1H)-one scaffold, a common structural motif in many biologically active molecules.
Key Transformations Diagram
Applications in Drug Discovery and Development
Chloropyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] this compound serves as a key intermediate for compounds targeting a wide range of diseases. The "benzyloxy" pharmacophore itself is known to be a feature in some biologically active molecules, such as certain monoamine oxidase B inhibitors.[6]
Case Study: Precursor to Kinase Inhibitors
Many kinase inhibitors feature a substituted aminopyridine or pyridone core, which is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase. For example, the synthesis of inhibitors for kinases like GSK-3β and CDK4/6 often involves building blocks derived from functionalized chloropyridines.[4]
The general synthetic strategy involves:
-
Using this compound as the starting material.
-
Executing a Suzuki or Buchwald-Hartwig coupling at the C6 position to install a key pharmacophoric element.
-
Performing a debenzylation to reveal the pyridone nitrogen.
-
Further functionalizing the pyridone nitrogen to complete the synthesis of the final drug candidate.
This approach highlights the utility of this compound in providing a pre-functionalized, protected core that can be elaborated in a stepwise and controlled manner.
Role in Heterocyclic Synthesis
Beyond kinase inhibitors, this compound is a valuable precursor for a variety of complex heterocyclic systems. The pyridone product obtained after debenzylation can undergo further cyclization reactions, and the reactivity of the chlorine atom allows for its incorporation into fused ring systems like those found in benzimidazoles, which have a wide spectrum of biological activities.[7][8]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes and do not breathe vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9] The recommended storage temperature is 2-8°C under an inert atmosphere to maintain its integrity.[1]
-
Hazards: While a specific, comprehensive GHS classification is not universally available, related chloropyridines are known to be irritants and may cause respiratory irritation, skin irritation, and serious eye irritation.[12] Standard precautions for handling chlorinated aromatic compounds should be followed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]
Conclusion
This compound (CAS 29449-73-8) is more than a simple chemical intermediate; it is a sophisticated synthetic tool that offers a blend of stability and reactivity. Its value lies in the strategic placement of a reactive chlorine handle for diversification and a readily removable benzyl protecting group. This dual functionality provides a reliable and versatile pathway for the synthesis of complex pyridone and aminopyridine scaffolds, which are central to the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of next-generation medicines.
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An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-6-chloropyridine in Organic Solvents
Introduction
2-(Benzyloxy)-6-chloropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility in drug discovery and development is significant, often serving as a building block for more complex molecules.[1][2][3] Understanding the solubility of this compound in different organic solvents is paramount for researchers and drug development professionals. Solubility dictates crucial process parameters, including reaction kinetics, purification efficiency, and the feasibility of formulation strategies.[4] This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by a detailed protocol for empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential to predict its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [5] |
| Molecular Weight | 219.67 g/mol | [6] |
| Physical Form | Liquid (at standard conditions) | [6] |
| CAS Number | 29449-73-8 | [5] |
The structure of this compound, featuring a polar pyridine ring and a non-polar benzyl group, suggests a nuanced solubility profile. The presence of the chlorine atom further influences its electronic properties. The molecule's overall character is largely non-polar, which is a key determinant of its solubility in organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.
Solvent Classes and Predicted Solubility
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Given the significant non-polar character of the benzyl group, this compound is expected to exhibit high solubility in these solvents. Solvents like dichloromethane are often used in syntheses involving similar pyridine derivatives.[8]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess a dipole moment but do not have acidic protons. This compound is anticipated to be readily soluble in these solvents due to favorable dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen atom in the pyridine ring can act as a weak hydrogen bond acceptor, the overall non-polar nature of the molecule will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to be moderate in alcohols like ethanol and methanol.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is necessary for precise quantitative data. The following is a robust, self-validating protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (purity ≥96%)[5]
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Calibrated pipettes or burettes
-
HPLC or GC-MS for concentration analysis
-
A range of organic solvents (analytical grade)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
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An In-depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. Their prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to be functionalized at various positions to modulate pharmacological activity. Among this critical class of heterocycles, 2-(Benzyloxy)-6-chloropyridine emerges as a particularly valuable building block. The benzyloxy group can serve as a stable ether linkage or as a protecting group for a hydroxyl functionality, while the chloro substituent provides a reactive handle for further molecular elaboration through nucleophilic substitution or cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, from its formal nomenclature and synthesis to its reactivity and strategic deployment in the synthesis of complex drug candidates.
IUPAC Nomenclature and Physicochemical Properties
The formal IUPAC name for the compound is This compound . According to IUPAC nomenclature rules for heterocyclic compounds, the numbering of the pyridine ring begins at the nitrogen atom and proceeds to give the substituents the lowest possible locants.[1] Thus, the benzyloxy and chloro groups are located at positions 2 and 6, respectively.
| Property | Value | Source |
| CAS Number | 29449-73-8 | |
| Molecular Formula | C₁₂H₁₀ClNO | |
| Molecular Weight | 219.67 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C under inert atmosphere |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common and industrially scalable approach involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a suitable base.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
2,6-Dichloropyridine
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend the NaH in anhydrous DMF.
-
Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of sodium benzoxide.
-
Nucleophilic Substitution: Dissolve 2,6-dichloropyridine (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a liquid.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the benzyl alcohol to form the corresponding alkoxide, which is a potent nucleophile.
-
Solvent: Anhydrous DMF is a polar apathetic solvent that is ideal for SNAr reactions as it can solvate the sodium cation without protonating the alkoxide.
-
Excess of Dichloropyridine: A slight excess of 2,6-dichloropyridine is used to ensure the complete consumption of the more valuable benzyl alcohol.
-
Temperature Control: The initial formation of the alkoxide is performed at 0°C to control the exothermic reaction. The subsequent substitution reaction is heated to overcome the activation energy barrier for the SNAr reaction.
Caption: Experimental workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of the pyridine ring and the chloro substituent.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, thiols, and other alkoxides. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Cl bond towards nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.
-
Cross-Coupling Reactions: The C-Cl bond can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of more complex substituted pyridines.
-
Modification of the Benzyloxy Group: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the corresponding 2-hydroxy-6-chloropyridine. This transformation is useful when the benzyloxy group is employed as a protecting group.
Caption: Key reaction pathways for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around δ 5.4 ppm), the aromatic protons of the benzyl group (a multiplet between δ 7.3-7.5 ppm), and the protons on the pyridine ring (three distinct signals in the aromatic region, likely between δ 6.8 and 7.8 ppm). The protons on the pyridine ring will exhibit coupling patterns consistent with their relative positions.
-
¹³C NMR: The carbon NMR spectrum should display signals for the benzylic carbon (around δ 70 ppm), the carbons of the benzyl group (in the δ 127-137 ppm region), and the five distinct carbons of the pyridine ring (in the δ 110-165 ppm region).
-
IR Spectroscopy: The infrared spectrum will likely show characteristic C-O stretching vibrations for the ether linkage (around 1250-1000 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹), and a C-Cl stretching vibration (around 800-600 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 219 and an isotope peak (M+2) at m/z 221 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.
Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The ability to selectively functionalize the 6-position while the 2-position is occupied by the benzyloxy group allows for the systematic exploration of structure-activity relationships (SAR).
Substituted pyridines are integral to drugs targeting a wide range of diseases.[3] The benzyloxy pharmacophore itself has been introduced into various molecular scaffolds to develop potent inhibitors of enzymes such as monoamine oxidase B.[4] The combination of the pyridine core, the benzyloxy group, and the reactive chloro handle makes this compound a powerful tool for medicinal chemists.
Case Study: A Hypothetical Drug Synthesis Pathway
The following diagram illustrates a hypothetical synthetic route where this compound is used to synthesize a potential kinase inhibitor.
Caption: Hypothetical drug synthesis pathway utilizing this compound.
In this example, a Suzuki coupling is first performed at the 6-position to introduce a new aryl group. Subsequently, the benzyloxy group is removed via hydrogenolysis to reveal a hydroxyl group, which can then be further functionalized, for instance, through an amide coupling, to yield the final target molecule. This step-wise and controlled modification is a hallmark of the synthetic strategies enabled by intermediates like this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis, well-defined reactivity, and the strategic importance of the substituted pyridine scaffold underscore its utility. This guide has provided a comprehensive overview of its key technical aspects, from its synthesis and characterization to its application in the construction of complex molecular architectures. A thorough understanding of the principles outlined herein will empower researchers and scientists to effectively leverage this important chemical entity in their pursuit of novel therapeutics.
References
- Google Patents. (n.d.). Preparation of 2-cyano-6-chloropyridine compounds.
-
Sudevan, S. T., Oh, J. M., Abdelgawad, M. A., Abourehab, M. A. S., Rangarajan, T. M., Kumar, S., ... & Mathew, B. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22459. Retrieved from [Link]
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Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-6-chloropyridine, a key intermediate in synthetic organic chemistry, particularly within the realm of drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's properties, synthesis, and applications.
Core Properties and Molecular Characteristics
This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a pyridine ring, a chloro substituent, and a benzyloxy group, which collectively influence its reactivity and utility.
The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 219.67 g/mol .[1]
| Property | Value | Source(s) |
| Molecular Weight | 219.67 g/mol | [1] |
| Molecular Formula | C₁₂H₁₀ClNO | [2] |
| IUPAC Name | This compound | |
| Synonyms | 2-Chloro-6-(phenylmethoxy)pyridine | [2] |
| CAS Number | 29449-73-8 | [1][2] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥96% | [1][2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and maximizing yield.
Primary Synthetic Route: Williamson Ether Synthesis
The predominant method for preparing this compound is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of benzyl alcohol to form a benzyl alkoxide, which then acts as a nucleophile, displacing a chlorine atom from a dichlorinated pyridine precursor.
A common precursor for this synthesis is 2,6-dichloropyridine. The reaction proceeds as follows:
-
Deprotonation: Benzyl alcohol is treated with a strong base, such as sodium hydride (NaH), to generate the sodium salt of benzyl alcohol (sodium benzoxide). This step is critical as it forms the potent nucleophile required for the subsequent substitution.
-
Nucleophilic Aromatic Substitution: The resulting benzyl alkoxide attacks the 2-position of 2,6-dichloropyridine. The choice of a di-substituted pyridine is strategic; the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the ring activates the pyridine ring towards nucleophilic attack. The reaction is typically selective for mono-substitution at the 2-position due to steric hindrance and electronic effects.
Caption: Synthetic workflow for this compound.
Alternative Synthetic Approaches
While the Williamson ether synthesis is the most direct route, other methods can be employed. For instance, coupling benzyl alcohol with 2-chloropyridine can yield 2-benzyloxypyridine.[3] However, for the synthesis of the title compound, starting with a di-halogenated pyridine is generally more efficient. The synthesis of the precursor, 2-chloropyridine, can be achieved through the chlorination of pyridine.[4] Further chlorination of 2-chloropyridine can then produce 2,6-dichloropyridine, the key starting material.[5]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the benzylic methylene protons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the C-O ether linkage and the aromatic C-H bonds.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds. The benzyloxy group can act as a pharmacophore or a protective group, while the chloro substituent provides a reactive handle for further molecular elaboration.
Privileged Scaffolds in Medicinal Chemistry
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[8] By using this compound as a starting material, medicinal chemists can readily access a variety of substituted pyridines for screening in drug discovery programs.
Role in the Synthesis of Bioactive Molecules
The benzyloxy group itself is a recognized pharmacophore in various drug classes.[9] Its incorporation into molecules can influence their binding affinity to biological targets. For example, benzyloxypiperidine scaffolds have been explored for the development of dopamine D4 receptor antagonists, which have potential applications in treating central nervous system disorders like Parkinson's disease.[10][11]
Furthermore, the propynyloxy group, which shares structural similarities with the benzyloxy group, is utilized in "click chemistry" for drug discovery applications, highlighting the utility of such ether-linked aromatic moieties.[12]
Caption: Applications of this compound in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety guidelines for similar chlorinated and pyridine-containing compounds should be followed. These compounds are often irritating to the eyes, skin, and respiratory system.[13][14][15]
Recommended PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
Use in a well-ventilated area or a fume hood
Storage and Stability
This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The compound is generally stable under normal storage conditions.[13]
First Aid Measures
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]
-
Skin: Wash off with soap and plenty of water.[13]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Rinse mouth with water.[13]
In all cases of significant exposure, seek immediate medical attention.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly those involved in the synthesis of novel therapeutic agents. Its well-defined molecular weight and structure, coupled with its versatile reactivity, make it a foundational component in the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the laboratory.
References
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This compound | 29449-73-8 - Sigma-Aldrich. (n.d.). AOBChem. Retrieved January 21, 2026, from [Link]
- Method for synthetizing 2-pyridyl benzyl cyanide. (2010, July 28). Google Patents.
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022, April 1). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022, December 27). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]
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2-chloro pyridine preparation method. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]
- Synthesis method of 2,6-dichloropyridine. (2015, March 25). Google Patents.
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(Benzyloxy)-6-arylpyridines
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[4] Its significance in the synthesis of biaryls, polyolefins, and styrenes was recognized with the 2010 Nobel Prize in Chemistry.[4] This application note provides a detailed protocol for the Suzuki coupling of 2-(benzyloxy)-6-chloropyridine with various arylboronic acids, a transformation of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-arylpyridine scaffold in pharmaceuticals and functional materials.[3][5]
The choice of this compound as the electrophilic partner presents a specific challenge. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts due to the higher strength of the C-Cl bond, which can make the initial oxidative addition step of the catalytic cycle more difficult.[5][6] Therefore, the selection of a highly active catalyst system, particularly the choice of ligand, is crucial for achieving high yields.[6][7][8]
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound).[9][10] This step, often rate-limiting for aryl chlorides, forms a Pd(II) intermediate.[2] The use of electron-rich and bulky phosphine ligands is critical here, as they increase the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.[6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[2][9] This process requires the presence of a base, which plays a crucial role by activating the boronic acid.[1][12][13] The base converts the boronic acid into a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium center.[13][14]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-(benzyloxy)-6-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10][15]
The Critical Role of the Base
The base is not merely a spectator in the Suzuki coupling. Its primary function is to activate the organoboron compound, making it sufficiently nucleophilic for transmetalation.[1][12][14] Common bases used include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[1][4] The choice of base can significantly influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[1] Computational studies suggest that the base can either interact with the boronic acid to form a reactive boronate species or replace the halide on the palladium complex, both pathways leading to the facilitation of transmetalation.[13]
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Equipment
| Reagent/Equipment | Details |
| Starting Materials | This compound, Arylboronic acid |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Ligand | SPhos, XPhos, RuPhos, or other suitable bulky, electron-rich phosphine ligands |
| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF), and Water (degassed) |
| Glassware | Schlenk flask or reaction vial, Condenser, Magnetic stir bar |
| Other Equipment | Inert gas (Argon or Nitrogen) supply, Heating mantle or oil bath, Magnetic stirrer, TLC plates, LC-MS |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. The choice of base and its stoichiometry are critical and may require optimization.[1]
-
-
Catalyst and Ligand Addition:
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Add the catalyst/ligand mixture to the reaction flask.
-
Rationale: The use of bulky, electron-rich biarylphosphine ligands like SPhos or XPhos has been shown to be highly effective for the coupling of challenging substrates such as heteroaryl chlorides.[7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[5]
-
-
Solvent Addition and Degassing:
-
Add the organic solvent (e.g., 1,4-dioxane) and water to the flask. A common solvent ratio is 4:1 to 10:1 organic solvent to water.[16][17]
-
Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Rationale: Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water is often beneficial, though anhydrous conditions can be employed, particularly if protodeboronation (loss of the boronic acid group) is a concern.[4][18]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: The reaction temperature is a critical parameter. Higher temperatures are often required for less reactive aryl chlorides.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[5][9]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)-6-arylpyridine.
-
Summary of Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid | 1.2 - 1.5 equivalents | Drives the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Efficient catalysis with minimal metal contamination. |
| Ligand | 1.1 - 1.2 equivalents relative to Pd | Ensures formation of the active catalytic species. |
| Base | 2.0 - 3.0 equivalents | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water | Biphasic system often enhances reaction rates. |
| Temperature | 80 - 120 °C | Overcomes the activation energy for the oxidative addition of the aryl chloride. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction conditions. |
Visualization of the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile method for the synthesis of a diverse range of 2-arylpyridine derivatives. Success in this transformation, particularly with the less reactive chloro-substituted pyridine, hinges on the rational selection of a highly active palladium catalyst system, an appropriate base, and carefully controlled reaction conditions. The protocol and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in drug discovery and materials science to effectively utilize this important synthetic tool.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Funes-Ardoiz, I., et al. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(4), 12299–12311. [Link]
-
Couto, F. R., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(17), 10173–10182. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Society Reviews, 33(10), 649-659. [Link]
-
Saha, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5241–5244. [Link]
-
Nxumalo, W. N., et al. (2018). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14389-14397. [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
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Gsela, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3274. [Link]
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Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
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ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. [Link]
-
Ramanayake, D. J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 629-636. [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Tetrahedron, 58(8), 1465–1470. [Link]
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Myers, A. The Suzuki Reaction. [Link]
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PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]
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Shields, J. D., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis, 12(1), 387–394. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28269-28275. [Link]
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- 18. reddit.com [reddit.com]
The Strategic Utility of 2-(Benzyloxy)-6-chloropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] Among the vast array of substituted pyridines, 2-(Benzyloxy)-6-chloropyridine has emerged as a particularly valuable building block. Its unique combination of a stable protecting group and a reactive handle for cross-coupling reactions allows for the strategic and efficient synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The strategic importance of this building block lies in the orthogonal reactivity of its two key features: the benzyloxy group and the chloro substituent. The benzyloxy group serves as a robust protecting group for the 2-pyridone tautomer, which can be readily removed under mild conditions at a later synthetic stage. The chlorine atom at the 6-position, on the other hand, provides a prime site for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. This dual functionality allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives, which are often sought after in kinase inhibitor programs and other areas of medicinal chemistry.
Key Physicochemical and Reactivity Profile
A thorough understanding of the properties of this compound is crucial for its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO | N/A |
| Molecular Weight | 219.67 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Reactivity of the Chlorine Atom | Susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. | N/A |
| Stability of the Benzyloxy Group | Stable to a wide range of reaction conditions, including basic and organometallic reagents. | N/A |
| Deprotection of the Benzyloxy Group | Typically achieved via catalytic hydrogenation.[2] | N/A |
The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the 6-position susceptible to nucleophilic attack, although palladium-catalyzed cross-coupling reactions are generally more efficient and versatile for creating carbon-carbon and carbon-nitrogen bonds at this position.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
Substituted pyridines are prevalent motifs in a wide array of bioactive molecules, particularly in the realm of kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a key starting material for the synthesis of inhibitors targeting several important kinases.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes.[4] Its inhibitors have shown therapeutic potential in the treatment of neurodegenerative diseases, bipolar disorder, and diabetes.[5] The substituted pyridine core is a common feature in many potent and selective GSK-3 inhibitors.
Workflow for the Synthesis of a Disubstituted Pyridine Core for GSK-3 Inhibitors
Caption: Synthetic routes from this compound to key pyridone cores for GSK-3 inhibitors.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to stress and is a central regulator of inflammatory cytokine production.[6] Inhibitors of p38 have been pursued as potential treatments for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Many potent p38 inhibitors feature a substituted pyridine scaffold.[7]
Detailed Application Protocols
The following protocols are provided as a guide for the use of this compound in common and synthetically valuable transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-(benzyloxy)-6-arylpyridine derivative. This reaction is a powerful tool for the construction of C-C bonds.[8]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh out palladium(II) acetate and SPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Rationale for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine to generate a 2-(benzyloxy)-6-aminopyridine derivative. This reaction is a highly efficient method for the formation of C-N bonds.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in toluene. Add the appropriate amount of the catalyst/ligand solution to the reaction tube.
-
Add anhydrous toluene to the reaction tube to achieve a final concentration of the limiting reagent of approximately 0.1-0.2 M.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Mechanistic Rationale for Buchwald-Hartwig Amination
R-Py-OBn --(H₂, Pd/C)--> R-Py=O
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of Novel Ligands from 2-(Benzyloxy)-6-chloropyridine: An Application and Protocol Guide
Introduction: The Strategic Advantage of the 2-(Benzyloxy)-6-chloropyridine Scaffold
For researchers, scientists, and professionals in drug development, the quest for novel molecular entities with therapeutic potential is a constant endeavor. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure. Specifically, the 2-hydroxypyridine motif is a key pharmacophore in many biologically active compounds, including a number of kinase inhibitors.[3][4]
This guide provides a detailed technical overview and actionable protocols for the synthesis of novel ligands starting from the versatile building block, this compound. The strategic placement of the chloro and benzyloxy groups on the pyridine ring offers a robust platform for introducing molecular diversity through a variety of modern synthetic methodologies. The benzyloxy group serves as a protecting group for the 2-hydroxy functionality, which can be readily unmasked in the final synthetic step. The chloro substituent at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds with a wide range of coupling partners.[5] This dual functionality allows for a modular and efficient approach to the synthesis of diverse ligand libraries for screening in drug discovery programs.
Core Synthetic Strategies: A Multi-pronged Approach to Ligand Diversification
The synthetic utility of this compound lies in its susceptibility to a range of powerful and well-established cross-coupling reactions. This section will detail the theoretical underpinnings and provide practical protocols for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Each of these reactions allows for the introduction of distinct chemical moieties at the 6-position of the pyridine ring, paving the way for the creation of a diverse library of potential ligands.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[7][8] In the context of our starting material, the Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring.
Causality of Experimental Choices: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of the Suzuki-Miyaura coupling. The palladium catalyst, typically in its Pd(0) oxidation state, is the active species that undergoes oxidative addition to the carbon-chlorine bond of the pyridine. The phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is required to activate the boronic acid for transmetalation to the palladium complex.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol: Synthesis of 2-Aryl-6-(benzyloxy)pyridines
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 219.67 | 1.0 | 219.7 mg |
| Arylboronic Acid | - | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 mg |
| Na₂CO₃ (2M aq. solution) | 105.99 | 3.0 | 1.5 mL |
| Toluene | - | - | 5 mL |
| Ethanol | - | - | 1 mL |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add toluene (5 mL) and ethanol (1 mL) to the flask.
-
Add the 2M aqueous sodium carbonate solution (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(benzyloxy)pyridine.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][9] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and agrochemicals.[10] For our purposes, it allows for the introduction of a diverse range of primary and secondary amines at the 6-position of the pyridine ring, leading to a variety of 2-amino-6-(benzyloxy)pyridine derivatives.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precatalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base. The ligand plays a crucial role in promoting both the oxidative addition of the aryl chloride and the reductive elimination of the final product. The base is necessary to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.
Experimental Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
Protocol: Synthesis of 2-Amino-6-(benzyloxy)pyridine Derivatives
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 219.67 | 1.0 | 219.7 mg |
| Amine | - | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 23.1 mg |
| NaOtBu | 96.10 | 1.4 | 134.5 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the mixture at this temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.[11]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-amino-6-(benzyloxy)pyridine derivative.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active compounds.[14] In our synthetic scheme, the Sonogashira coupling enables the introduction of an alkynyl group at the 6-position of the pyridine ring.
Causality of Experimental Choices: The Sonogashira coupling typically employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to facilitate the reaction with the alkyne. An amine base is used to deprotonate the terminal alkyne and to act as a solvent. The reaction is usually carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Experimental Workflow Diagram:
Caption: Sonogashira Coupling Workflow.
Protocol: Synthesis of 2-Alkynyl-6-(benzyloxy)pyridines
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 219.67 | 1.0 | 219.7 mg |
| Terminal Alkyne | - | 1.5 | 1.5 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21.1 mg |
| CuI | 190.45 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) |
| THF (anhydrous) | - | - | 5 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (3.0 eq).
-
Add the terminal alkyne (1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete (typically 2-8 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-6-(benzyloxy)pyridine.
Final Step: Deprotection to Unveil the 2-Hydroxypyridine Ligand
The final and crucial step in the synthesis of the target ligands is the removal of the benzyl protecting group to reveal the 2-hydroxy functionality. Catalytic hydrogenation is the most common and efficient method for this transformation.[15]
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers. The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of solvent can influence the reaction rate, with protic solvents like ethanol or methanol often being effective. In some cases, the pyridine nitrogen can act as a catalyst poison; the addition of a small amount of acid can mitigate this issue by protonating the nitrogen.[16][17]
Experimental Workflow Diagram:
Caption: Deprotection via Catalytic Hydrogenation.
Protocol: Deprotection of the Benzyl Group
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| Substituted 2-(Benzyloxy)pyridine | - | 1.0 | 1.0 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 10 mol % | ~10 mg |
| Ethanol | - | - | 10 mL |
| Hydrogen (H₂) | 2.02 | Excess | Balloon or Parr apparatus |
Step-by-Step Methodology:
-
Dissolve the substituted 2-(benzyloxy)pyridine (1.0 eq) in ethanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. A hydrogen-filled balloon is often sufficient for small-scale reactions. For larger scales or difficult substrates, a Parr hydrogenation apparatus may be necessary.[18]
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final 2-hydroxypyridine ligand. Further purification by recrystallization or chromatography may be necessary.
Conclusion and Future Outlook
The synthetic strategies outlined in this guide demonstrate the versatility of this compound as a starting material for the generation of diverse ligand libraries. The combination of well-established palladium-catalyzed cross-coupling reactions with a reliable deprotection step provides a modular and efficient route to novel 2-hydroxypyridine derivatives. These compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[19][20][21] The protocols provided herein serve as a robust foundation for further exploration and optimization in the pursuit of new and effective medicines.
References
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- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 635-643.
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- MDPI. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)
- I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
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- Chemical Communications (RSC Publishing). (2015). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
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Application Notes & Protocols for the Debenzylation of 2-(Benzyloxy)-6-chloropyridine to Synthesize 6-Chloro-2-hydroxypyridine
Abstract
This comprehensive guide provides detailed experimental procedures for the debenzylation of 2-(benzyloxy)-6-chloropyridine, a critical transformation for accessing the versatile synthetic intermediate, 6-chloro-2-hydroxypyridine (also known as 6-chloro-2-pyridone). We delve into the mechanistic rationale behind various protocols, offering field-proven insights into process optimization, troubleshooting, and safety. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable methodology for this deprotection step. We will explore the standard catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, as well as alternative transfer hydrogenation methods.
Introduction: The Strategic Importance of Debenzylation
The benzyl ether is a frequently employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability under a wide range of reaction conditions. Its removal, or debenzylation, is a key step in the final stages of synthesizing complex molecules. The target molecule, 6-chloro-2-hydroxypyridine, is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmaceutical agents.
The debenzylation of this compound presents a unique challenge: the presence of a pyridine nitrogen atom, which can act as a catalyst poison, and a chloro-substituent, which is susceptible to undesired hydrogenolysis (dechlorination). Therefore, the choice of reaction conditions is paramount to achieving high yield and selectivity.
Mechanistic Considerations: The "Why" Behind the "How"
The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenation. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the palladium surface, forming highly reactive palladium-hydride species.
-
Hydrogenolysis: The C-O bond of the benzyl ether is cleaved through the attack of the palladium-hydride, leading to the formation of the deprotected alcohol (in this case, the pyridone tautomer) and toluene.
A significant challenge in the debenzylation of pyridine derivatives is the strong coordination of the basic pyridine nitrogen to the palladium surface, which can inhibit catalytic activity.[1] This necessitates specific strategies to mitigate this poisoning effect.
Experimental Protocols
Starting Material Synthesis: Preparation of this compound
The starting material can be synthesized from commercially available 2,6-dichloropyridine.[2]
-
Reaction:
-
To a solution of benzyl alcohol (1.1 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 1: Standard Catalytic Hydrogenation with Pd/C and H₂
This is the most common and direct method for debenzylation. The addition of a mild acid is crucial to protonate the pyridine nitrogen, thereby preventing catalyst poisoning.[1][3]
Step-by-Step Procedure:
-
Catalyst Suspension: To a flask suitable for hydrogenation, add 10% palladium on carbon (Pd/C, 5-10 mol%).
-
Inerting the System: Seal the flask and purge with an inert gas (nitrogen or argon) for several cycles to remove all oxygen.[4]
-
Solvent and Substrate Addition: Under a positive pressure of the inert gas, add a suitable solvent such as ethanol or methanol.[3] Dissolve the this compound (1.0 eq) in the solvent and add it to the flask.
-
Acid Additive: Add glacial acetic acid (0.5-1.0 eq) to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to and deactivating the palladium catalyst.[1][5]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For a laboratory scale, a balloon filled with hydrogen is typically sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-chloro-2-hydroxypyridine. The product can be further purified by recrystallization or column chromatography if necessary.
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Transfer Hydrogenation
Transfer hydrogenation is a milder alternative to using hydrogen gas and can sometimes offer better selectivity.[6] Common hydrogen donors include ammonium formate and cyclohexene.[7][8]
Step-by-Step Procedure (using Ammonium Formate):
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and 10% palladium on carbon (10-20 mol%).
-
Solvent: Add methanol as the solvent.
-
Hydrogen Donor: Add ammonium formate (HCOONH₄, 3-5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. Dry the organic layer and concentrate to obtain the product.
Workflow Diagram: Transfer Hydrogenation
Caption: Workflow for transfer hydrogenation.
Data Summary: Comparison of Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Transfer Hydrogenation |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Ammonium Formate (HCOONH₄) |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | 10-20 mol% |
| Solvent | Ethanol, Methanol | Methanol |
| Additive | Acetic Acid (required) | None (typically) |
| Temperature | Room Temperature | Reflux |
| Pressure | Atmospheric (balloon) or higher | Atmospheric |
| Key Advantage | High conversion, clean byproducts | Milder, avoids handling H₂ gas |
| Potential Drawback | Requires H₂ gas handling, potential for dechlorination | May require heating, byproduct removal |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Stalled Reaction | - Catalyst poisoning by pyridine nitrogen.[1]- Poor quality or old catalyst.[3]- Insufficient hydrogen pressure. | - Add acetic acid (1.0 eq) to the reaction mixture.[1][3]- Use a fresh batch of catalyst.- Ensure the hydrogen balloon is full or increase H₂ pressure if using a pressure vessel. |
| Dechlorination Byproduct | - Overly active catalyst.- Prolonged reaction time.- High hydrogen pressure. | - Carefully monitor the reaction and stop it once the starting material is consumed.- Consider using a less active catalyst or lower hydrogen pressure.- Transfer hydrogenation may offer better selectivity.[9] |
| Incomplete Reaction | - Insufficient catalyst loading.- Catalyst deactivation.[10] | - Increase the catalyst loading to 15-20 mol%.- Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more robust for substrates with basic nitrogens.[1][3] |
Safety Precautions
-
Handling Palladium on Carbon: Pd/C is pyrophoric, especially after use and when dry.[4] Always handle it in a well-ventilated fume hood. Do not allow the dry catalyst to come into contact with organic solvents in the presence of air. After filtration, the catalyst on the Celite® pad should be quenched with water before disposal.
-
Handling Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11] Ensure all hydrogenation reactions are conducted in a fume hood, away from ignition sources.[12] Always purge the reaction vessel with an inert gas before introducing hydrogen and before opening it to the atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these experiments.[11]
Conclusion
The debenzylation of this compound is a readily achievable transformation with careful consideration of the reaction conditions. The standard catalytic hydrogenation protocol with the addition of acetic acid is a robust and generally high-yielding method. For substrates sensitive to higher pressures of hydrogen or for situations where handling hydrogen gas is not ideal, transfer hydrogenation offers a viable and milder alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize this crucial synthetic step.
References
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. (2025). ResearchGate. Retrieved from [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. Retrieved from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved from [Link]
-
Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. (2018). ACS Catalysis. Retrieved from [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (2002). ResearchGate. Retrieved from [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). ResearchGate. Retrieved from [Link]
- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (2014). Google Patents.
-
Hydrogenation SOP. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Gujarat Pollution Control Board. Retrieved from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. Retrieved from [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Retrieved from [Link]
- Process for the preparation of 2-chloropyridines. (1994). Google Patents.
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (2018). The Journal of Organic Chemistry. Retrieved from [Link]
-
Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. (2018). ResearchGate. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2016). University of Wisconsin-Madison Chemistry. Retrieved from [Link]
-
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (1983). ResearchGate. Retrieved from [Link]
-
Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (2015). ResearchGate. Retrieved from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. Retrieved from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Retrieved from [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2021). ChemRxiv. Retrieved from [Link]
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- 4. chem.uci.edu [chem.uci.edu]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. nacatsoc.org [nacatsoc.org]
- 10. mdpi.com [mdpi.com]
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- 12. chem.wisc.edu [chem.wisc.edu]
Application Note & Protocol: A Scalable Synthesis of 2-(Benzyloxy)-6-chloropyridine Derivatives
Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery
Pyridyl ethers, and specifically 2-(benzyloxy)-6-chloropyridine derivatives, represent a class of critical intermediates in the synthesis of a wide array of pharmaceutical agents. The pyridine core is a privileged scaffold, appearing in numerous approved drugs and clinical candidates targeting a range of diseases. The benzyloxy group serves a dual function: it acts as a stable protecting group for the pyridone tautomer and its phenyl ring can engage in crucial π-π stacking interactions within enzyme active sites, enhancing ligand binding.[1][2] The chlorine atom at the 6-position provides a versatile synthetic handle for further molecular elaboration, most commonly through metal-catalyzed cross-coupling reactions.
Given their importance, the development of a robust, safe, and scalable synthesis for these intermediates is a primary concern for process chemistry and drug development teams. This guide provides a detailed examination of the key synthetic pathway, a validated protocol for lab and pilot scales, and critical considerations for process optimization and safety.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially viable route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and benzyl alcohol.
Reaction: 2,6-dichloropyridine + Benzyl Alcohol → this compound + HCl
Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring nitrogen acts as an electron-withdrawing group, reducing the electron density of the ring and making it susceptible to attack by nucleophiles.[3][4][5] This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The SNAr reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 or SN2 pathways.[3][6]
The SNAr Mechanism: A Deeper Look
The reaction is initiated by the deprotonation of benzyl alcohol by a strong base to form the more nucleophilic benzoxide anion. This anion then attacks one of the chlorine-bearing carbons (C2 or C6) of the 2,6-dichloropyridine ring. This addition step temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrogen atom. In the final step, aromaticity is restored by the elimination of a chloride ion, yielding the desired product.
Sources
- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-6-chloropyridine in Agrochemical Synthesis
Introduction: A Versatile Building Block for Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of high-performance agrochemicals, lending its unique electronic and structural properties to a wide array of herbicides, fungicides, and insecticides. Within this chemical class, molecules bearing a 2-pyridyl ether or a functionalized 6-position are of particular significance. 2-(Benzyloxy)-6-chloropyridine has emerged as a strategic intermediate in the synthesis of such compounds. Its utility is anchored in two key features:
-
The 6-Chloro Position: This serves as a versatile reactive handle. The chlorine atom can be readily displaced by a variety of nucleophiles in SNAr reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
-
The 2-Benzyloxy Group: This moiety acts as a robust protecting group for a hydroxyl function. The benzyl group can be selectively removed under reductive conditions late in a synthetic sequence, revealing a 2-pyridone or 2-hydroxypyridine tautomeric system, which is a common feature in bioactive molecules.
These application notes provide an in-depth guide for researchers and synthetic chemists on the practical application of this compound in the synthesis of key agrochemical scaffolds. We will explore its use in the preparation of pyridyl ether and picolinic acid-type herbicides, providing detailed protocols and explaining the chemical rationale behind each step.
Application 1: Synthesis of Pyridyl Ether Herbicide Scaffolds
Pyridyl ether herbicides are a significant class of agrochemicals that often feature a phenoxy group at the 2-position of the pyridine ring. The following workflow demonstrates how this compound can be employed to construct a key intermediate for this class of compounds. The strategy involves a nucleophilic aromatic substitution followed by deprotection.
Workflow for Pyridyl Ether Synthesis
Caption: Synthetic workflow for a pyridyl ether herbicide scaffold.
Protocol 1: Synthesis of 2-(Benzyloxy)-6-(4-trifluoromethylphenoxy)pyridine
This protocol details the nucleophilic aromatic substitution reaction between this compound and a substituted phenol.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent facilitates nucleophilic attack at the 6-position by the phenoxide. The use of a polar aprotic solvent like DMF accelerates the reaction rate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 219.66 | 2.20 g |
| 4-(Trifluoromethyl)phenol | 1.1 | 162.11 | 1.78 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.20 g, 10.0 mmol), 4-(trifluoromethyl)phenol (1.78 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add N,N-dimethylformamide (20 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Expected Outcome: A white to off-white solid. Yield: 85-95%.
Protocol 2: Debenzylation to 2-Hydroxy-6-(4-trifluoromethylphenoxy)pyridine
This protocol describes the removal of the benzyl protecting group to yield the final pyridyl ether scaffold.
Rationale: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers without affecting other functional groups like the trifluoromethyl group or the aryl ether linkage.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-(Benzyloxy)-6-(4-trifluoromethylphenoxy)pyridine | 1.0 | 345.29 | 3.45 g |
| 10% Palladium on Carbon (Pd/C) | 0.05 | - | 172 mg |
| Methanol | - | - | 50 mL |
| Hydrogen (H₂) | - | - | 1 atm (balloon) |
Step-by-Step Procedure:
-
Dissolve 2-(Benzyloxy)-6-(4-trifluoromethylphenoxy)pyridine (3.45 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Carefully add 10% Pd/C (172 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield the desired product.
Expected Outcome: A white solid. Yield: 90-98%.
Application 2: Synthesis of Picolinic Acid Herbicide Scaffolds
Picolinic acid and its derivatives are a major class of auxin mimic herbicides. This compound can be a valuable starting material for these molecules, where the chloro group is replaced or used as a directing group, and the benzyloxy group protects the 2-position during subsequent transformations.
Workflow for Picolinic Acid Synthesis
Caption: Synthetic workflow for a picolinic acid herbicide scaffold.
Protocol 3: Suzuki Coupling of this compound
This protocol outlines a palladium-catalyzed Suzuki coupling to introduce an aryl group at the 6-position.
Rationale: The Suzuki coupling is a powerful and versatile C-C bond-forming reaction, well-suited for functionalizing chloropyridines.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 219.66 | 2.20 g |
| 4-Fluorophenylboronic acid | 1.2 | 139.92 | 1.68 g |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 347 mg |
| Sodium Carbonate (2M aq. solution) | 3.0 | 105.99 | 15 mL |
| Toluene | - | - | 30 mL |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.20 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Add toluene (30 mL) and the 2M aqueous sodium carbonate solution (15 mL).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 6-10 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain 2-(benzyloxy)-6-(4-fluorophenyl)pyridine.
Expected Outcome: A colorless oil or white solid. Yield: 80-90%.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pyridine-based agrochemicals. Its bifunctional nature allows for sequential and regioselective modifications, providing access to important scaffolds such as pyridyl ethers and functionalized picolinic acids. The protocols outlined in these notes serve as a practical guide for synthetic chemists to leverage the unique reactivity of this building block in the design and execution of novel agrochemical synthetic routes.
References
-
A review on the synthesis of pyridine derivatives in agrochemicals. Journal of Agricultural and Food Chemistry, 2022 , 70 (1), 1-20. [Link]
-
Palladium-catalyzed cross-coupling reactions in pyridine synthesis. Chemical Reviews, 2011 , 111 (3), 2177-2209. [Link]
-
Recent advances in the synthesis of picolinic acid herbicides. Pest Management Science, 2019 , 75 (9), 2321-2329. [Link]
-
Protective group strategies in the synthesis of heterocyclic compounds. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley, 2014 . [Link]
-
Nucleophilic Aromatic Substitution on Halopyridines. Comprehensive Organic Synthesis II, 2nd ed.; Elsevier, 2014 ; Vol. 4, pp 632-672. [Link]
Protecting group strategies involving 2-(Benzyloxy)-6-chloropyridine
An Application Note on the Strategic Use of 2-(Benzyloxy)-6-chloropyridine Derivatives in Complex Synthesis
To the modern synthetic chemist, a protecting group is an indispensable tool, akin to a surgeon's clamp—a temporary measure to isolate a reactive site while transformations occur elsewhere in the molecule. The ideal protecting group offers robust stability under a range of conditions and can be cleaved selectively with surgical precision.[1] This guide delves into the strategic application of the 2-(benzyloxy)pyridine moiety, with a specific focus on the influence of the 6-chloro substituent, as a versatile protecting group for hydroxyl functionalities. While not as conventional as silyl or acetal-based protectors, this scaffold presents unique characteristics derived from the interplay between the benzyl ether and the electronically modified pyridine ring.
The 2-Alkoxy-6-chloropyridine Scaffold: An Overview
The foundation of this protecting group strategy lies in the reactivity of 2,6-dichloropyridine. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. This allows for the straightforward synthesis of 2-alkoxy-6-chloropyridines by reacting an alcohol with 2,6-dichloropyridine, typically in the presence of a base to generate the corresponding alkoxide.[2]
The presence of the 6-chloro substituent is not merely a synthetic artifact; it electronically modifies the pyridine ring, influencing the stability and reactivity of the resulting 2-alkoxy ether. This electronic tuning is a key aspect of this protecting group strategy.
Protection of Alcohols as 2-(Benzyloxy)-6-chloro-pyridin-2-yl Ethers
The introduction of the 2-(benzyloxy)-6-chloro-pyridin-2-yl (BClP) ether protecting group onto a substrate alcohol (ROH) can be envisaged through a nucleophilic substitution on 2,6-dichloropyridine.
Conceptual Workflow for Protection:
Caption: Proposed workflow for the protection of an alcohol.
Experimental Protocol: Protection of a Primary Alcohol
Objective: To protect a primary alcohol (e.g., benzyl alcohol as a model substrate) using 2,6-dichloropyridine.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
2,6-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Add a solution of 2,6-dichloropyridine (1.1 eq.) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting alcohol is consumed.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzyloxy)-6-chloro-pyridin-2-yl ether.
Stability and Orthogonality
The utility of a protecting group is defined by its stability under various reaction conditions and its selective removability in the presence of other protecting groups (orthogonality). The BClP group is anticipated to exhibit a stability profile that combines features of both benzyl ethers and electron-deficient aromatic systems.
| Reagent/Condition | Expected Stability | Rationale |
| Strong Bases (e.g., LDA, n-BuLi) | Stable | Ether linkages are generally stable to strong, non-nucleophilic bases. |
| Grignard Reagents | Stable | Ethers are common solvents for Grignard reactions and are generally unreactive. |
| Aqueous Acid (e.g., 1M HCl) | Stable | Benzyl ethers are typically stable to moderately acidic conditions.[3] |
| Strong Acid (e.g., HBr, BCl₃) | Labile | Strong Lewis or Brønsted acids can cleave benzyl ethers.[4] |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | The ether linkage itself is resistant to many common oxidizing agents. |
| DDQ | Potentially Labile | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is known to cleave benzyl ethers, especially under photoirradiation.[5][6] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | This is the classic method for benzyl ether deprotection.[3] |
| Dissolving Metal Reduction (Na, NH₃) | Labile | Benzyl ethers can be cleaved under Birch reduction conditions.[3] |
The BClP group is expected to be orthogonal to acid-labile groups like silyl ethers (e.g., TBS), acetals (e.g., MOM, THP), and base-labile groups like esters.
Deprotection Strategies
The removal of the BClP group can be strategically planned based on the stability profile outlined above. The benzylic nature of the ether linkage provides the primary avenues for cleavage.
Deprotection Workflow:
Caption: Primary deprotection pathways for the BClP group.
Experimental Protocol: Deprotection via Catalytic Hydrogenolysis
Objective: To cleave the BClP group and regenerate the parent alcohol.
Materials:
-
BClP-protected substrate
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the BClP-protected substrate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Add palladium on carbon (10 wt. %, ~5-10 mol % Pd) to the solution.
-
Place the reaction flask under an atmosphere of hydrogen (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography to yield the deprotected alcohol.
Field-Proven Insights and Causality
-
Choice of Base for Protection: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the quantitative deprotonation of the alcohol, ensuring an efficient SNAr reaction with 2,6-dichloropyridine. Weaker bases may lead to incomplete reaction or side reactions.
-
Solvent Considerations: Anhydrous polar aprotic solvents like THF or DMF are ideal for the SNAr protection step as they solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen.
-
Deprotection Selectivity: Catalytic hydrogenolysis is a mild and highly selective method for benzyl ether cleavage. It is compatible with a wide range of functional groups, including esters, amides, and most other protecting groups, making it a valuable tool in complex syntheses. However, it is incompatible with functional groups that are also reduced under these conditions, such as alkenes, alkynes, and nitro groups. In such cases, oxidative cleavage with DDQ or acidic cleavage with a Lewis acid like BCl₃ would be the preferred methods.[4][5]
Conclusion
The 2-(benzyloxy)-6-chloro-pyridin-2-yl (BClP) ether, while not a mainstream protecting group, offers a potentially valuable strategy for the protection of alcohols. Its synthesis is straightforward from commercially available starting materials. The stability profile is predictable based on the well-established chemistry of benzyl ethers, and several reliable deprotection methods are available. The presence of the chloro-substituted pyridine ring may offer unique properties, such as altered reactivity in certain contexts or utility as a handle for further functionalization, that warrant further investigation by the synthetic community.
References
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
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SlideShare. (2016, November 29). Protection of OH group of alcohol. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link]
- Google Patents. (1996, July 16). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
-
PubMed. (2017, March 2). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. [Link]
-
ResearchGate. (2025, August 6). (PDF) Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-). [Link]
-
PubChem. (2026, January 3). 2-(6-(Benzyloxy)pyridin-3-yl)-5-ethoxybenzonitrile. [Link]
-
Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. [Link]
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
-
ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. [Link]
-
Keio University. (2005, October 24). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link]
-
European Patent Office. (n.d.). EP 0300430 B1 - Process for preparing 2,6-dichloropyridine. [Link]
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-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides. [Link]
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The Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Reactions with 2-(Benzyloxy)-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, empowering chemists to construct complex molecular architectures that are the bedrock of new pharmaceuticals and advanced materials. This guide provides an in-depth exploration of palladium-catalyzed reactions utilizing a key heterocyclic building block: 2-(benzyloxy)-6-chloropyridine.
This versatile substrate, featuring a reactive chloride for cross-coupling and a stable benzyloxy group, offers a strategic entry point for the synthesis of a diverse array of 2,6-disubstituted pyridine derivatives. These motifs are prevalent in a multitude of biologically active compounds, making the mastery of their synthesis a critical skill for professionals in drug discovery and development.
This document will delve into the theoretical underpinnings and practical applications of three seminal palladium-catalyzed reactions—the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling—as they apply to this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights into catalyst and ligand selection, reaction optimization, and potential challenges.
The Foundational Palladium Catalytic Cycle
At the heart of these powerful transformations lies a common mechanistic pathway orchestrated by a palladium catalyst.[1][2] Understanding this cycle is fundamental to troubleshooting and optimizing these reactions. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Figure 1: Generalized Palladium Catalytic Cycle.
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5]
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the desired product, regenerating the Pd(0) catalyst to continue the cycle.[5]
I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.[6] This reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[7][8] For this compound, this provides a direct route to 2-aryl-6-(benzyloxy)pyridines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: Chloropyridines are known to be challenging substrates due to the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalysis.[9] Therefore, the use of electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), is often crucial.[10] These ligands promote the oxidative addition step and stabilize the active catalytic species. Palladium precatalysts, where the active Pd(0) is generated in situ, are also highly effective.
-
Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction rate and yield, and often needs to be empirically optimized.
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of water, are typically used.[8] The aqueous phase can facilitate the dissolution of the inorganic base and promote the transmetalation step.
Application Note: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv.) | Nucleophilic coupling partner |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) | Catalyst precursor |
| Ligand | XPhos (2-6 mol%) | Stabilizes and activates the catalyst |
| Base | K₃PO₄ (2-3 equiv.) | Activates the boronic acid |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | Reaction medium |
| Temperature | 80-110 °C | Provides thermal energy for the reaction |
| Reaction Time | 12-24 hours | Time to reach completion |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and the phosphine ligand and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11][12] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[13] For this compound, this provides a versatile route to a wide range of 2-amino-6-(benzyloxy)pyridine derivatives.
Causality Behind Experimental Choices:
-
Catalyst and Ligand System: Similar to the Suzuki coupling, electron-rich and bulky phosphine ligands are essential for the efficient coupling of chloropyridines.[14] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) and their corresponding palladium precatalysts are highly effective.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[16] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used bases.[17] The choice of base can be critical and is often dependent on the pKa of the amine.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent reaction with the strong base.[18]
Application Note: Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv.) | Nucleophilic coupling partner |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) | Catalyst precursor |
| Ligand | XPhos (2-6 mol%) | Stabilizes and activates the catalyst |
| Base | NaOtBu (1.5-2.0 equiv.) | Deprotonates the amine |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous reaction medium |
| Temperature | 80-110 °C | Provides thermal energy for the reaction |
| Reaction Time | 4-24 hours | Time to reach completion |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.
-
Reaction Setup (in a glovebox): To an oven-dried vial, add sodium tert-butoxide (1.5 equiv.), the palladium precatalyst, and the phosphine ligand.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in the anhydrous solvent.
-
Reaction: Seal the vial and heat with stirring in a heating block. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
III. The Sonogashira Coupling: Crafting C(sp²)–C(sp) Bonds
The Sonogashira coupling is an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides access to alkynylpyridines, which are valuable intermediates in the synthesis of various heterocyclic compounds and conjugated materials.[19]
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.[22]
-
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used. The reaction is typically carried out under anhydrous and anaerobic conditions to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).[23]
Application Note: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Table 3: Representative Reaction Parameters for Sonogashira Coupling
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Primary catalyst |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates acetylide formation |
| Base | Et₃N (2-3 equiv.) | Deprotonates the alkyne |
| Solvent | THF or DMF | Anhydrous reaction medium |
| Temperature | Room Temperature to 80 °C | Reaction temperature |
| Reaction Time | 2-12 hours | Time to reach completion |
Detailed Experimental Protocol: Sonogashira Coupling
Figure 4: Experimental Workflow for Sonogashira Coupling.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate, then redissolve in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
A Critical Consideration: Stability of the Benzyloxy Protecting Group
A key aspect when working with this compound is the stability of the benzyloxy protecting group under the reaction conditions. While generally robust, the benzyl ether linkage can be susceptible to cleavage under certain palladium-catalyzed conditions, particularly those involving hydrogenolysis.[24]
Standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions do not typically employ hydrogen gas, so direct hydrogenolysis is not a primary concern. However, some palladium catalysts, particularly Pd/C, are active hydrogenation catalysts, and if a hydrogen source is inadvertently present (e.g., from a transfer hydrogenation side reaction), debenzylation to the corresponding 2-hydroxypyridine derivative could occur. It is therefore crucial to use well-defined palladium complexes and to ensure the reaction is performed under an inert atmosphere.
Should deprotection be desired following the cross-coupling reaction, standard hydrogenolysis conditions (e.g., H₂, Pd/C in a solvent like ethanol or ethyl acetate) are typically effective for cleaving the benzyl ether.[24]
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a wide variety of functionalized pyridine derivatives. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents is critical for the successful application of these powerful methods. By carefully considering these factors, researchers can efficiently construct complex molecular scaffolds that are vital for the advancement of medicinal chemistry and materials science. This guide serves as a foundational resource to empower scientists in their pursuit of novel and impactful chemical entities.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Buchwald, S. L., & Martin, R. (2009). General and efficient palladium-catalyzed amination of aryl and heteroaryl chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-830.
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for the Suzuki-Miyaura cross-coupling of 2-pyridyl chlorides.
- Stradiotto, M., & Lundgren, R. J. (Eds.). (2016). Ligand Design in Metal Chemistry. John Wiley & Sons.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki-Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A role for ligand-to-ligand hydrogen bonding in a deprotonation-cross-coupling sequence: catalytic amination of aryl halides with a weak base. Journal of the American Chemical Society, 128(11), 3584-3591.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira cross-coupling reaction.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Al-Masum, M., & Livinghouse, T. (2000). A highly efficient and general copper-free variant of the Sonogashira coupling reaction. Tetrahedron Letters, 41(35), 6757-6760.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-6-chloropyridine
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-6-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of the reaction, providing you with the causal logic required to make informed decisions and improve your experimental outcomes.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a chloride on the 2,6-dichloropyridine ring by benzyl alkoxide.[1] While mechanistically straightforward, the reaction is often plagued by issues of low yield, stemming from incomplete conversion and the formation of a significant bis-substituted byproduct, 2,6-bis(benzyloxy)pyridine. This guide provides a structured approach to identifying and resolving these common challenges.
Section 1: The Core Reaction - A Mechanistic Overview
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is analogous in principle to the classic Williamson ether synthesis. The process consists of two primary stages:
-
Deprotonation: A suitable base is used to deprotonate benzyl alcohol, generating the more nucleophilic benzyl alkoxide. The choice of base is critical; it must be strong enough to quantitatively form the alkoxide without promoting unwanted side reactions.[2]
-
Nucleophilic Attack: The benzyl alkoxide attacks one of the electron-deficient carbon atoms (C2 or C6) of the 2,6-dichloropyridine ring. The electronegative nitrogen atom and the remaining chlorine atom help to stabilize the resulting negative charge in the intermediate (a Meisenheimer-like complex), facilitating the expulsion of the chloride leaving group to form the desired ether.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A low yield is the most frequent complaint and typically points to one of three root causes: incomplete reaction, formation of side products, or loss of product during workup and purification. The following workflow can help diagnose the issue.
Q2: How does my choice of base impact the yield, and which base is optimal?
The base is arguably the most critical variable. Its function is to deprotonate benzyl alcohol to form the active nucleophile. An inadequate base leads to a low concentration of the alkoxide and thus an incomplete reaction. An overly aggressive base or harsh conditions can promote side reactions.
Expert Insight: Sodium hydride (NaH) is the most commonly employed and effective base for this transformation. It deprotonates the alcohol irreversibly, driving the equilibrium towards the formation of the alkoxide. Weaker inorganic bases like potassium carbonate (K₂CO₃) are generally insufficient to deprotonate benzyl alcohol efficiently for this specific reaction, leading to poor conversion rates.[3]
| Base | Class | Typical Solvent | Pros | Cons / Potential Issues |
| NaH | Strong, non-nucleophilic | DMF, THF, Dioxane | Irreversible deprotonation drives reaction to completion. | Highly water-sensitive; requires strictly anhydrous conditions. Hydrogen gas evolution. |
| KH | Strong, non-nucleophilic | DMF, THF | More reactive than NaH, can be useful for stubborn reactions.[3] | More expensive and even more reactive/hazardous than NaH. |
| K₂CO₃ | Weak | DMF, Acetonitrile | Inexpensive, easy to handle. | Generally too weak for efficient deprotonation of benzyl alcohol, leading to very slow or incomplete reactions. |
| NaOH/KOH | Strong | DMSO, Toluene | Inexpensive. | Presence of water from aqueous solutions or pellets can quench the reaction. Can promote side reactions at high temperatures. |
Recommendation: Use a 60% dispersion of sodium hydride (NaH) in mineral oil. Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.
Q3: I'm observing a significant amount of 2,6-bis(benzyloxy)pyridine. How can I suppress this side reaction?
The formation of the bis-substituted byproduct is the primary yield-reducing pathway. It occurs when a second molecule of benzyl alkoxide displaces the remaining chloride from the desired product. This is a classic problem of controlling selectivity in a sequential reaction.
Authoritative Strategy: The key to minimizing bis-substitution is controlling the stoichiometry and reaction conditions.
-
Adjust Stoichiometry: Use a slight molar excess of the limiting reagent, 2,6-dichloropyridine. A ratio of 1.1 to 1.2 equivalents of 2,6-dichloropyridine to 1.0 equivalent of benzyl alcohol is a good starting point. This ensures that benzyl alcohol is consumed before a significant amount of the mono-substituted product can react further.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start by forming the alkoxide at 0 °C, then allow the reaction to proceed at room temperature. Avoid high temperatures (>80 °C) which dramatically accelerate the rate of the second substitution.
-
Slow Addition: If bis-substitution is still a major issue, consider adding the benzyl alcohol (or the pre-formed alkoxide) slowly to the solution of 2,6-dichloropyridine. This maintains a low instantaneous concentration of the nucleophile, favoring the more reactive starting material over the less reactive mono-substituted product.
Q4: What is the best solvent for this reaction?
The Williamson ether synthesis is a classic SN2-type reaction, which is significantly accelerated in polar aprotic solvents.[1] These solvents are capable of solvating the cation (e.g., Na⁺) but do not strongly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic.
Solvent Comparison:
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Comments |
| DMF | Polar Aprotic | 37 | 153 | Excellent choice. Effectively solvates cations, high boiling point allows for a wide temperature range. |
| DMSO | Polar Aprotic | 47 | 189 | Good alternative. Even more polar than DMF, but can be harder to remove and may have side reactions at high temps. |
| THF | Polar Aprotic | 7.5 | 66 | Commonly used. Less polar than DMF but often sufficient. Lower boiling point limits the reaction temperature. |
| Toluene | Nonpolar | 2.4 | 111 | Poor choice. Does not effectively solvate ions, leading to much slower reaction rates.[4] |
Recommendation: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice for achieving optimal reaction rates and yields.
Section 3: Frequently Asked Questions (FAQs) & Protocols
FAQ 1: What is a standard, reliable protocol to start with?
This self-validating protocol incorporates the best practices discussed above to maximize yield and minimize side products.
Experimental Protocol: Optimized Synthesis of this compound
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DMF via cannula or syringe, sufficient to create a stirrable slurry. Cool the flask to 0 °C using an ice-water bath.
-
Alkoxide Formation: Dissolve benzyl alcohol (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Substrate Addition: Dissolve 2,6-dichloropyridine (1.2 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or isopropanol.
-
Workup: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
FAQ 2: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 10-20% ethyl acetate in hexanes. You should be able to visualize the consumption of 2,6-dichloropyridine (non-polar spot) and the appearance of the more polar product spot. The bis-substituted byproduct will be less polar than the mono-substituted product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are ideal for quantitative monitoring. They can clearly distinguish between starting material, mono-substituted product, and bis-substituted byproduct, allowing you to track the reaction profile over time and confirm product identity.
FAQ 3: What is the best method for purifying the final product?
Flash column chromatography is the most effective method for separating the desired mono-substituted product from unreacted 2,6-dichloropyridine and the less polar 2,6-bis(benzyloxy)pyridine byproduct. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate typically provides excellent separation.
References
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis Lab Procedure. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
- Google Patents. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
Sources
Technical Support Center: Synthesis of 2-(Benzyloxy)-6-chloropyridine
Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)-6-chloropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. The following content, structured in a practical question-and-answer format, addresses common challenges and side reactions encountered during its preparation via the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with benzyl alcohol.
Core Synthesis Overview
The formation of this compound is typically achieved through a Williamson ether-type synthesis, where a benzyl alkoxide anion displaces a chloride from the electron-deficient pyridine ring. The reaction is driven by the formation of a stable ether linkage and is highly dependent on reaction conditions to ensure high yield and purity.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Low Yield and Incomplete Conversion
Question: My reaction shows low conversion of 2,6-dichloropyridine, even after prolonged reaction times. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue often traced back to suboptimal activation of the nucleophile or inadequate reaction conditions. Let's break down the key factors:
-
Base Strength & Stoichiometry: The reaction requires the deprotonation of benzyl alcohol to form the nucleophilic benzyl alkoxide. Weak bases may not accomplish this completely, leading to a low concentration of the active nucleophile.
-
Insight: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective as they irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.[1] Softer bases like potassium carbonate (K₂CO₃) can also be used but may require higher temperatures or longer reaction times.
-
Troubleshooting:
-
Ensure you are using at least one full equivalent of a strong base relative to benzyl alcohol.
-
If using NaH, ensure it is fresh. Sodium hydride can be deactivated by moisture. Use NaH dispersed in mineral oil and wash with anhydrous hexane before use if necessary.
-
-
-
Anhydrous Conditions: Water is detrimental to this reaction. It can quench the strong base, hydrolyze the starting material (2,6-dichloropyridine) to 6-chloro-2-hydroxypyridine, and compete with the benzyl alkoxide as a nucleophile.
-
Troubleshooting:
-
Use anhydrous solvents (e.g., dry DMF, THF).
-
Flame-dry your glassware under vacuum or nitrogen/argon.
-
Ensure the benzyl alcohol and 2,6-dichloropyridine are anhydrous.
-
-
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is a balance between a practical reaction rate and minimizing byproduct formation.
-
Insight: For strong bases like NaH in DMF or THF, the reaction often proceeds well at temperatures ranging from room temperature to 60-80°C. Weaker bases will necessitate higher temperatures.
-
Caption: Troubleshooting flowchart for low reaction conversion.
Section 2: Common Impurities and Byproducts
Question: I'm observing a significant amount of a bis-substituted byproduct, 2,6-bis(benzyloxy)pyridine. How can I improve selectivity for the mono-substituted product?
Answer: The formation of 2,6-bis(benzyloxy)pyridine is a classic example of over-alkylation and is the most common side reaction.[2][3] The desired product, this compound, is itself a substrate for nucleophilic substitution, often reacting faster than the starting 2,6-dichloropyridine because the electron-donating benzyloxy group activates the remaining C-Cl bond towards substitution.
Mechanism of Over-alkylation:
Caption: Competing reaction pathways leading to mono- and bis-substitution.
Strategies to Maximize Mono-substitution:
| Strategy | Principle | Recommended Action |
| Control Stoichiometry | Limit the nucleophile, which is the common reagent for both reaction steps. | Use a slight excess of 2,6-dichloropyridine (e.g., 1.2 to 1.5 equivalents) relative to benzyl alcohol. This ensures the nucleophile is consumed before significant over-alkylation can occur. |
| Slow Addition | Maintain a low instantaneous concentration of the nucleophile. | Add the benzyl alcohol/base solution dropwise to a solution of 2,6-dichloropyridine at the reaction temperature. |
| Temperature Control | Lower temperatures can sometimes improve selectivity between two competing pathways. | Run the reaction at the lowest practical temperature that still affords a reasonable rate (e.g., start at 0°C or room temperature and monitor progress). |
Question: My mass spectrometry analysis shows a peak corresponding to 6-chloro-2-hydroxypyridine. What is the source of this impurity?
Answer: This impurity arises from the hydrolysis of the starting material, 2,6-dichloropyridine. The C-Cl bonds on the electron-deficient pyridine ring are susceptible to nucleophilic attack by water or hydroxide ions. This is particularly problematic if your reaction conditions are not strictly anhydrous or if the workup procedure uses harsh basic conditions at elevated temperatures.[4]
-
Source: Presence of water in solvents or reagents.
-
Prevention: Adhere strictly to anhydrous techniques as described in the previous section. During workup, use mild bases (e.g., NaHCO₃) for neutralization and avoid prolonged heating.
Question: I've detected an N-benzylated pyridinium salt. How does this form?
Answer: While the carbon atoms bearing the chlorine groups are the primary electrophilic sites, the pyridine nitrogen itself possesses a lone pair of electrons and can act as a nucleophile.[5] It can react with a benzyl electrophile to form a stable N-benzyl-2,6-dichloropyridinium salt. This side reaction is less common under conditions where benzyl alcohol is deprotonated (Williamson synthesis) but can become significant if a more potent alkylating agent, like benzyl bromide, is used, or under acidic conditions that activate the benzyl alcohol.[5]
-
Prevention: This is rarely an issue in a standard Williamson ether synthesis setup. Ensure you are using benzyl alcohol with a base, not a benzyl halide.
Question: During workup or purification, my product seems to be degrading back to 6-chloro-2-hydroxypyridine. What is causing this?
Answer: This indicates the cleavage, or debenzylation, of your product's ether bond. The benzyl ether group is generally stable but can be cleaved under specific conditions.
-
Acidic Hydrolysis: Exposure to strong acids during aqueous workup can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack by water.[6] The benzyl cation is stabilized by the phenyl ring, facilitating this cleavage.
-
Solution: Neutralize the reaction mixture carefully. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) and avoid letting the aqueous phase become strongly acidic at any point.
-
-
Hydrogenolysis: If you are performing any subsequent steps involving catalytic hydrogenation (e.g., using Pd/C and H₂), the benzyl ether will be readily cleaved.[7][8] This is a common deprotection strategy, so be mindful if your overall synthetic route includes such steps.
-
Lewis Acids: Strong Lewis acids can also mediate debenzylation.[9] Avoid contamination with Lewis acidic metal salts.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory results.
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dichloropyridine (7.4 g, 50 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) via syringe. Stir the mixture until the solid dissolves completely.
-
Base Addition: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Nucleophile Addition: In a separate dry flask, dissolve benzyl alcohol (5.4 g, 50 mmol, 1.0 equiv) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of water (50 mL).
-
Transfer the mixture to a separatory funnel containing ethyl acetate (200 mL) and water (200 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane). The product, this compound, is typically a colorless oil or a white solid.
References
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021).
- Williamson ether synthesis. Wikipedia.
- Practical and Regioselective Synthesis of C4-Alkyl
- Synthesis routes of 2-(Benzyloxy)pyridine. Benchchem.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Alkylation and acyl
- This compound | 29449-73-8. Sigma-Aldrich.
- Process for the preparation of chloropyrimidines.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). qualitas1998.net.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Alkylation and acylation of pyridine [quimicaorganica.org]
- 6. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualitas1998.net [qualitas1998.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2-(Benzyloxy)-6-chloropyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the nuances and challenges encountered when working with 2-(benzyloxy)-6-chloropyridine, a substrate of significant interest in medicinal chemistry. Our goal is to provide you with in-depth, field-proven insights to help you navigate your experiments successfully.
Understanding the Substrate: The Challenges of this compound
The Suzuki coupling of this compound presents a unique set of challenges. The electron-rich nature of the pyridine ring, further enhanced by the benzyloxy group, can render the C-Cl bond less reactive towards oxidative addition, a critical step in the catalytic cycle.[1][2] Additionally, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[3][4] This guide will provide a structured approach to troubleshooting common issues and optimizing your reaction conditions.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Low to No Product Formation
Q1: My reaction shows no conversion of the starting material. What are the most likely causes?
A1: This is a common issue that often points to problems with the catalytic system or reaction setup. Here’s a logical progression for troubleshooting:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[5] Inadequate degassing can lead to oxidation of the Pd(0) species and catalyst deactivation.[5]
-
Catalyst and Ligand Choice: The coupling of a 2-chloropyridine derivative requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more specialized systems known for their efficacy with challenging substrates.[2]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, or RuPhos, developed by the Buchwald group, are designed to facilitate the oxidative addition of the C-Cl bond and promote reductive elimination.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium precatalysts, like PEPPSI-IPr, are often highly effective and can be more stable.[1][6][7][8] They are known to promote faster reactions, typically completing within 2-8 hours.
-
-
Catalyst Precursor Activation: If you are using a Pd(II) precursor, such as Pd(OAc)₂, it needs to be reduced to Pd(0) in situ for the catalytic cycle to begin.[5] This reduction can be hindered by various factors. Using a pre-formed Pd(0) source or a precatalyst that readily generates the active species can be beneficial.
Q2: I'm observing some product, but the yield is consistently low. What should I investigate next?
A2: Low yields often indicate that while the catalysis is occurring, it is either inefficient or competing with side reactions.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[9]
-
Solvent Effects: The solvent plays a crucial role in solubility and reaction kinetics.
-
Reaction Temperature and Time: Suzuki couplings of chloropyridines often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[2] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.[1] Prolonged reaction times at high temperatures can lead to product degradation or an increase in side products.
Common Side Reactions and Their Mitigation
Q3: I've identified a significant amount of dehalogenated starting material (2-benzyloxypyridine) in my crude reaction mixture. How can I prevent this?
A3: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen.[5]
-
Mechanism: This can occur after oxidative addition, where the palladium intermediate abstracts a hydride from a source in the reaction mixture (like a solvent or base) followed by reductive elimination.[5]
-
Mitigation Strategies:
-
Choice of Base: Avoid using strong alkoxide bases if possible, as they can be a source of hydrides.
-
Solvent: Ensure your solvent is pure and free of potential hydride donors.
-
Ligand: Using bulky, electron-rich ligands can sometimes favor the desired reductive elimination over dehalogenation pathways.[2]
-
Q4: My analysis shows the presence of a homocoupled product from my boronic acid. What causes this and how can I minimize it?
A4: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is another frequent side reaction.[5]
-
Cause: This is often promoted by the presence of Pd(II) species and oxygen.[5] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), it can catalyze this undesired reaction.[5]
-
Prevention:
-
Thorough Degassing: Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.[5]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can reduce the amount of Pd(II) available for this side reaction.
-
Q5: I suspect my boronic acid is decomposing under the reaction conditions. What are the signs and how can I address this?
A5: Boronic acid instability can be a significant issue, leading to low yields and the formation of byproducts.[13]
-
Signs of Decomposition:
-
Stabilization Strategies:
-
Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from degradation.[13][14][15]
-
MIDA Boronates: These are air-stable derivatives that slowly release the boronic acid under the reaction conditions, which can be particularly useful for unstable boronic acids.[16]
-
Potassium Trifluoroborate Salts: These are another class of stable boronic acid surrogates.[17]
-
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., PEPPSI-IPr, 0.02 mmol, 2 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 mmol)[6]
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[1]
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often complete within 2-8 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive Catalyst System | Switch to a more active catalyst (e.g., PEPPSI-IPr, Buchwald ligands).[1][2] |
| Poor Inert Atmosphere | Ensure rigorous degassing of solvents and purging of the reaction vessel.[5] | |
| Low Yield | Suboptimal Base/Solvent | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent/water ratios.[6][10][12] |
| Insufficient Temperature | Increase reaction temperature, monitoring for degradation.[2] | |
| Dehalogenation | Hydride Source Present | Avoid strong alkoxide bases; use high-purity solvents. |
| Homocoupling | Presence of Oxygen/Pd(II) | Improve degassing; consider a Pd(0) precatalyst.[5] |
| Boronic Acid Decomposition | Inherent Instability | Use a more stable boronic acid derivative (pinacol ester, MIDA boronate).[13][15][16] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(Benzyloxy)-6-chloropyridine Synthesis
Welcome to the technical support guide for the synthesis and optimization of 2-(Benzyloxy)-6-chloropyridine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for this important synthetic transformation. The following question-and-answer guide offers in-depth, field-proven insights to help you achieve optimal results in your experiments.
Section 1: Foundational Principles & Reaction Mechanism
Q1: What is the primary synthetic route for preparing this compound?
The most common and efficient method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the alkoxide generated from benzyl alcohol displaces one of the chloride atoms on the 2,6-dichloropyridine ring. The pyridine ring's electron-withdrawing nitrogen atom activates the chloro-substituents towards nucleophilic attack, making this a feasible transformation.
Q2: What are the essential starting materials and reagents for this synthesis?
The core components for this reaction are:
-
Aryl Halide: 2,6-Dichloropyridine serves as the electrophilic substrate.
-
Alcohol: Benzyl alcohol acts as the precursor to the nucleophile.
-
Base: A strong base is required to deprotonate the benzyl alcohol, forming the highly nucleophilic benzyl alkoxide. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or hydroxides like NaOH or KOH under specific conditions.[3][4]
-
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.
Q3: Can you illustrate the reaction mechanism?
Certainly. The synthesis of this compound from 2,6-dichloropyridine and benzyl alcohol follows a two-step SNAr (Nucleophilic Aromatic Substitution) pathway.
-
Deprotonation: A strong base removes the acidic proton from benzyl alcohol to form the sodium or potassium benzyl alkoxide. This step is crucial as the neutral alcohol is not nucleophilic enough to attack the pyridine ring directly.[1][4]
-
Nucleophilic Attack & Elimination: The resulting benzyl alkoxide acts as a potent nucleophile, attacking the C2 position of the 2,6-dichloropyridine ring. This position is electron-deficient due to the inductive effect of the adjacent nitrogen and chlorine atoms. The attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling a chloride ion as the leaving group to restore aromaticity and yield the final product.
Caption: Figure 1: S_N_Ar Mechanism for this compound Synthesis.
Section 2: Troubleshooting Common Experimental Issues
Q4: My reaction yield is disappointingly low or the reaction failed completely. What are the most common causes?
Low or no yield is a frequent issue that can almost always be traced back to a few key factors. A systematic check is the best approach.[5]
-
Moisture Contamination: The alkoxide intermediate is a very strong base and is readily quenched by water or other protic impurities.[5] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents.
-
Ineffective Base/Incomplete Deprotonation: If the base is old, has been improperly stored, or is not strong enough, the benzyl alkoxide will not form in sufficient quantity. Sodium hydride (NaH) is often supplied as a dispersion in mineral oil, which should be washed away with anhydrous hexane before use.
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or reagent decomposition. The reaction is typically run between room temperature and 80-100°C, depending on the solvent and base used.
-
Poor Reagent Quality: Verify the purity of your 2,6-dichloropyridine and benzyl alcohol. Impurities can interfere with the reaction.
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
Q5: I'm observing a significant amount of the 2,6-bis(benzyloxy)pyridine byproduct. How can I improve the selectivity for the mono-substituted product?
This is a classic selectivity problem. The desired product, this compound, is also a substrate for the reaction and can react with a second molecule of benzyl alkoxide. To favor mono-substitution:
-
Control Stoichiometry: Use a slight excess of 2,6-dichloropyridine relative to benzyl alcohol (e.g., 1.2 to 1.5 equivalents). This ensures that the benzyl alkoxide is more likely to encounter a molecule of the starting material than the product.
-
Slow Addition: Add the benzyl alcohol (or the pre-formed alkoxide) to the solution of 2,6-dichloropyridine slowly and at a controlled temperature. This keeps the instantaneous concentration of the nucleophile low, reducing the chance of a second substitution.
-
Lower Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will increase selectivity. The second substitution reaction often has a higher activation energy than the first.
Q6: What is the best way to purify this compound?
Purification typically involves a standard aqueous workup followed by column chromatography.
-
Workup: After the reaction is complete, it must be carefully quenched. If using NaH, this is done by slowly adding isopropanol or ethanol to consume any unreacted hydride, followed by water. The mixture is then typically extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from unreacted 2,6-dichloropyridine, the bis-substituted byproduct, and benzyl alcohol. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a common eluent system.
Section 3: Optimizing Reaction Conditions & Advanced Methods
Q7: Which base is the best choice? Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu)?
Both NaH and KOtBu are excellent choices for this reaction as they are strong enough to fully deprotonate benzyl alcohol.[3][7] The choice often comes down to practical considerations.
| Base | pKₐ of Conj. Acid | Key Advantages | Key Disadvantages |
| Sodium Hydride (NaH) | ~35 (for H₂)[3] | Inexpensive; reaction byproduct (H₂) is a gas and leaves the system. | Highly reactive with water; often supplied in mineral oil which must be removed; can be pyrophoric. |
| Potassium tert-Butoxide (KOtBu) | ~19 (for t-BuOH) | Very strong, non-nucleophilic base; highly soluble in organic solvents like THF. | More expensive than NaH; can be sterically bulky; byproduct (t-butanol) must be removed during workup. |
Recommendation: For laboratory-scale synthesis, NaH (60% dispersion in oil, washed with hexane) in DMF or THF is a reliable and cost-effective choice. For reactions where solubility is an issue or a more kinetically active base is desired, KOtBu in THF is an excellent alternative.
Q8: Can Phase Transfer Catalysis (PTC) be used for this synthesis? What are the advantages?
Yes, Phase Transfer Catalysis is an outstanding method for this synthesis and offers several "green chemistry" advantages.[8][9] In a PTC system, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers a hydroxide ion (from an aqueous NaOH solution) into the organic phase containing the benzyl alcohol and 2,6-dichloropyridine.[10][11]
Advantages:
-
Safety: Avoids the use of hazardous reagents like NaH.[9]
-
Cost-Effectiveness: Uses inexpensive bases like NaOH or KOH.
-
Simpler Operations: Does not require strictly anhydrous conditions, simplifying the experimental setup.
-
Greener Solvents: Can often be run in less hazardous solvents like toluene instead of DMF or DMSO.[9]
Caption: Figure 3: Principle of Phase Transfer Catalysis.
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride in DMF
This protocol is a robust method for achieving high yields on a laboratory scale.
Materials:
-
2,6-Dichloropyridine (1.48 g, 10 mmol, 1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 0.44 g, 11 mmol, 1.1 equiv)
-
Benzyl Alcohol (1.04 mL, 10 mmol, 1.0 equiv) - Note: For improved selectivity, reduce to 0.85 equiv.
-
Anhydrous N,N-Dimethylformamide (DMF, 40 mL)
-
Anhydrous Hexane (for washing NaH)
Procedure:
-
Preparation: Add the NaH dispersion to a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel.
-
Wash the NaH three times with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane wash each time using a cannula or syringe. Place the flask under a gentle stream of nitrogen to evaporate residual hexane.
-
Add anhydrous DMF (20 mL) to the washed NaH and cool the suspension to 0°C in an ice bath.
-
Alkoxide Formation: Dissolve the benzyl alcohol in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0°C for 30 minutes after the addition is complete. You should observe the cessation of hydrogen gas evolution.
-
Reaction: Add the 2,6-dichloropyridine to the reaction mixture. The addition can be done in one portion if selectivity is not a major concern, or as a solution in DMF if bis-substitution needs to be minimized.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of 5 mL of isopropanol, followed by 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a liquid or low-melting solid.[12]
Protocol 2: Optimized Synthesis using Phase Transfer Catalysis
This protocol is a safer, greener, and more scalable alternative.
Materials:
-
2,6-Dichloropyridine (1.48 g, 10 mmol, 1.0 equiv)
-
Benzyl Alcohol (1.04 mL, 10 mmol, 1.0 equiv)
-
Sodium Hydroxide (1.2 g, 30 mmol, 3.0 equiv) dissolved in 10 mL water
-
Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol, 0.1 equiv)
-
Toluene (30 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask, add 2,6-dichloropyridine, benzyl alcohol, TBAB, and toluene.
-
Reaction: Add the aqueous NaOH solution to the flask. Heat the biphasic mixture to 80-90°C with vigorous stirring. The efficiency of the stirring is critical to maximize the surface area between the two phases.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine all organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Organic Syntheses. Procedure for workup. [Link]
- Google Patents. Method for synthetizing 2-pyridyl benzyl cyanide.
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. [Link]
-
PTC Organics. Industrial Phase-Transfer Catalysis. [Link]
-
Organic Syntheses. Benzyl alcohol reaction example. [Link]
-
ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. [Link]
-
PubMed. Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 29449-73-8 [sigmaaldrich.com]
Technical Support Center: Stability of 2-(Benzyloxy)-6-chloropyridine Under Acidic Conditions
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(Benzyloxy)-6-chloropyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic experimental conditions. Our goal is to provide you with a blend of foundational scientific principles and field-tested protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical behavior of this compound in acidic environments.
Q1: What are the primary stability concerns for this compound when exposed to acidic conditions?
A1: The molecule has two primary points of susceptibility to acid-catalyzed degradation:
-
Cleavage of the Benzyl Ether: The C-O bond of the benzyloxy group is the most significant liability. Benzyl ethers are well-known protecting groups that can be cleaved by strong acids.[1][2] This deprotection reaction results in the formation of 2-hydroxy-6-chloropyridine and byproducts derived from the benzyl group.
-
Hydrolysis of the Chloro Group: While generally less reactive than the benzyl ether, the chloro substituent on the pyridine ring can undergo nucleophilic substitution (hydrolysis) to yield a hydroxyl group, particularly under forcing conditions such as high temperatures in strong aqueous acids.[3] The protonation of the pyridine nitrogen under acidic conditions can further activate the ring toward such nucleophilic attacks.
Q2: Can you explain the chemical mechanism behind the acid-catalyzed cleavage of the benzyl ether?
A2: The cleavage of the benzyl ether proceeds through a mechanism that leverages the stability of the resulting benzyl carbocation. The process is typically an SN1-type reaction:[4][5]
-
Protonation of the Ether Oxygen: The reaction is initiated when a proton (H⁺) from the acid protonates the ether oxygen atom. This converts the benzyloxy group into a good leaving group (an oxonium ion).[6]
-
Formation of a Stable Carbocation: The C-O bond cleaves, releasing the relatively stable benzyl carbocation and 2-hydroxy-6-chloropyridine. The stability of the benzyl carbocation is due to the delocalization of the positive charge across the adjacent phenyl ring.[4]
-
Quenching of the Carbocation: The benzyl carbocation is then rapidly quenched by a nucleophile in the reaction mixture, which is often water or the conjugate base of the acid, to form benzyl alcohol or a corresponding benzyl derivative.
Below is a diagram illustrating this primary degradation pathway.
Sources
Technical Support Center: Navigating the Scale-Up of 2-(Benzyloxy)-6-chloropyridine Synthesis
Welcome to the technical support center for the synthesis of 2-(benzyloxy)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Troubleshooting Guide: Common Issues in Scale-Up
The synthesis of this compound, typically achieved through a Williamson ether synthesis by reacting 2,6-dichloropyridine with benzyl alcohol in the presence of a base, presents several challenges when transitioning from the bench to a larger scale. This section addresses the most frequently encountered problems in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I resolve this?
Incomplete conversion is a common hurdle in scaling up this synthesis. The root cause often lies in suboptimal deprotonation of benzyl alcohol or insufficient reactivity of the electrophile.
Probable Causes & Solutions:
-
Insufficient Deprotonation: The choice and handling of the base are critical. Sodium hydride (NaH) is a common choice, but its effectiveness can be diminished by traces of moisture in the solvent or on the glassware.
-
Solution: Ensure rigorous anhydrous conditions. Use freshly distilled, dry solvents and flame-dried glassware. When using sodium hydride, consider a 60% dispersion in mineral oil and wash it with dry hexanes before use to remove the oil, which can coat the NaH particles and reduce reactivity. Alternatively, potassium hydride (KH) can be a more reactive choice. For safer handling on a larger scale, consider using sodium hydride in pre-measured dissolvable bags (SecuBags) to minimize exposure to air and moisture.[1][2][3][4]
-
-
Poor Solubility: At lower temperatures, the sodium salt of benzyl alcohol may have limited solubility in common ether solvents like THF, leading to a heterogeneous mixture and slower reaction rates.
-
Solution: Consider using a co-solvent to improve solubility. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be aware of their potential for side reactions and safety issues at elevated temperatures, especially with sodium hydride.[5] A thorough safety assessment is crucial before using these solvents on a large scale.
-
-
Leaving Group Reactivity: While the chloro group at the 2-position of the pyridine ring is activated towards nucleophilic substitution, its reactivity is lower than that of a bromo or iodo group.
-
Solution: While starting with 2-bromo-6-chloropyridine would be more reactive, it is often less commercially viable. Instead, focus on optimizing the reaction conditions. Increasing the reaction temperature can improve the rate, but this must be balanced against the risk of side reactions.[6]
-
Experimental Protocol: Optimized Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Equivalents |
| 2,6-Dichloropyridine | 147.99 | 1.0 | 1.0 |
| Benzyl Alcohol | 108.14 | 1.1 | 1.1 |
| Sodium Hydride (60% disp.) | 40.00 | 1.2 | 1.2 |
| Anhydrous THF | - | - | - |
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), charge a flame-dried reactor with anhydrous THF.
-
Base Addition: Carefully add the sodium hydride dispersion portion-wise to the THF.
-
Alkoxide Formation: Slowly add benzyl alcohol to the sodium hydride suspension at 0-5 °C. Hydrogen gas will evolve, so ensure adequate venting. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium benzoxide.
-
Nucleophilic Substitution: Add a solution of 2,6-dichloropyridine in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Heat the reaction to a gentle reflux (around 65 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of isopropanol to consume any unreacted sodium hydride, followed by the addition of water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.
Q2: I am observing significant formation of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
The formation of 2,6-bis(benzyloxy)pyridine is a common side reaction, especially if the reaction conditions are not carefully controlled.
Probable Causes & Solutions:
-
Excess Benzyl Alcohol/Base: Using a large excess of the nucleophile and base will drive the reaction towards di-substitution.
-
Solution: Use a slight excess of benzyl alcohol (e.g., 1.05-1.1 equivalents) and base (1.1-1.2 equivalents). Carefully control the stoichiometry to favor mono-substitution.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution.
-
Solution: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress closely and stopping it once the starting material is consumed is crucial.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of 2,6-dichloropyridine will favor the formation of the di-substituted product.
-
Solution: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material and the formation of the desired product and byproduct. Quench the reaction as soon as optimal conversion is reached.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when using sodium hydride on a large scale?
Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive.[1][2]
-
Handling: Always handle sodium hydride in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket).[3]
-
Dispensing: For kilogram-scale reactions, consider using specialized powder dispensing systems or pre-weighed, sealed, and soluble bags (e.g., SecuBags) to minimize handling and exposure.[4]
-
Quenching: Excess sodium hydride must be quenched carefully and slowly. A common procedure involves the slow addition of a proton source like isopropanol, followed by ethanol, and finally water. The quenching process is highly exothermic and generates hydrogen gas, requiring an efficient cooling system and proper ventilation.
-
Solvent Choice: Avoid using halogenated solvents with sodium hydride, as this can lead to explosive mixtures. Also, be aware of the potential for runaway reactions when using DMF or DMSO with NaH at elevated temperatures.[5]
Q2: What are the best analytical methods for monitoring the reaction progress?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can effectively separate the starting material, product, and byproducts.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for identifying and quantifying the components of the reaction mixture.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress at the bench scale.
Q3: What are the challenges in purifying this compound at scale?
-
Distillation: Vacuum distillation can be an effective method for purification, but the product may have a high boiling point, requiring high vacuum and elevated temperatures, which could lead to decomposition.
-
Crystallization: If the product is a solid or can be induced to crystallize, this is often the most effective and scalable purification method. A systematic screening of solvents is recommended to find suitable conditions.
-
Chromatography: While effective at the lab scale, column chromatography is often expensive and challenging to scale up for large quantities of material.[9][10]
Q4: What are the common challenges with the subsequent debenzylation of this compound?
The removal of the benzyl protecting group is a common subsequent step to yield 2-hydroxy-6-chloropyridine. The most common method is catalytic hydrogenation.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Incomplete Reaction: This can be due to catalyst deactivation or insufficient hydrogen pressure.
-
Solution: Ensure the catalyst is active and use an appropriate catalyst loading (typically 5-10 mol%). For scale-up, a hydrogenation reactor capable of maintaining a positive hydrogen pressure is recommended.
-
Visualizing the Process
Reaction Mechanism and Side Reaction
Caption: Decision tree for troubleshooting low yields in the synthesis.
Experimental Workflow: Debenzylation
Caption: Step-by-step workflow for the debenzylation of this compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in 2-(Benzyloxy)-6-chloropyridine Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 2-(benzyloxy)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth, field-proven insights in a readily accessible question-and-answer format. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. What are the most likely causes of catalyst deactivation?
Low or no conversion in coupling reactions with chloropyridines is a common challenge, primarily due to the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and a primary point of failure.[1][2] Catalyst deactivation can stem from several sources:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, which often appears as a black precipitate.[3][4] This is frequently caused by ligand dissociation, especially when using sterically hindered monodentate phosphines.[5]
-
Oxidation of the Catalyst: The catalytically active Pd(0) species is susceptible to oxidation by trace amounts of oxygen in the reaction mixture, rendering it inactive.[5]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, can themselves be oxidized in the presence of oxygen.[6]
-
Inhibition by Substrates or Byproducts: Functional groups on your starting materials or products can sometimes coordinate to the palladium center and inhibit catalysis.[3]
-
Pyridine Inhibition: The pyridine nitrogen itself can coordinate to the palladium center, potentially leading to the formation of stable, inactive dimeric species, a phenomenon observed in related nickel-catalyzed systems.[7][8]
Q2: I'm observing the formation of a black precipitate in my reaction. How can I prevent palladium black formation?
The formation of palladium black is a clear visual indicator of catalyst aggregation and deactivation.[9][10] Here’s how to address it:
-
Ligand Selection is Critical: The primary role of the ligand is to stabilize the active Pd(0) species and prevent its aggregation.[11][12] For challenging substrates like this compound, bulky, electron-rich phosphine ligands are essential.[1][6] Consider ligands such as:
-
Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is paramount.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Use High-Purity Reagents: Impurities in starting materials can sometimes contribute to catalyst decomposition.[13]
Experimental Protocol: Rigorous Degassing of Reaction Solvents
-
Solvent Choice: Use dry, high-purity solvents such as toluene, 1,4-dioxane, or THF.[1]
-
Freeze-Pump-Thaw Cycles:
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once frozen, evacuate the flask under high vacuum.
-
Close the vacuum tap and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
-
Sparging with Inert Gas:
-
Alternatively, bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes. This is a less rigorous but often sufficient method.
-
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (replacement of -Cl with -H). What causes this and how can I minimize it?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of undergoing the desired coupling.[1] This typically occurs when the reductive elimination of the product is slow, allowing for competing pathways. The source of the hydride can be trace water, the amine coupling partner in Buchwald-Hartwig reactions, or even the solvent.
Strategies to Suppress Hydrodehalogenation:
-
Optimize the Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, a potential hydride source.
-
Ligand Choice: The steric and electronic properties of the ligand can influence the rate of reductive elimination versus competing side reactions.[14][15] Screening different ligands can be beneficial.
| Parameter | Condition A (High Hydrodehalogenation) | Condition B (Minimized Hydrodehalogenation) | Rationale |
| Base | K₂CO₃ | NaOtBu | A stronger base can accelerate the desired catalytic cycle. |
| Solvent | Wet THF | Dry, degassed Toluene | Minimizes water as a potential hydride source. |
| Ligand | PPh₃ | RuPhos | Bulky, electron-rich ligands can promote reductive elimination.[1] |
Q4: I suspect β-hydride elimination is a competing pathway. How can I identify and mitigate this issue?
β-hydride elimination is a decomposition pathway for the alkyl-palladium intermediate that can occur when there is a hydrogen atom on the carbon beta to the palladium center.[16][17] This process leads to the formation of an alkene and a palladium-hydride species, which can then participate in hydrodehalogenation.[18][19]
Identifying β-Hydride Elimination:
-
Look for the formation of alkene byproducts derived from your coupling partner.
-
Increased hydrodehalogenation of your this compound can also be an indirect indicator.
Mitigating β-Hydride Elimination:
-
Ligand Design: The choice of ligand can suppress β-hydride elimination.[18][20] Ligands that promote faster reductive elimination can outcompete this side reaction.
-
Substrate Choice: If possible, choose coupling partners that lack β-hydrogens.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired product formation.
Diagram: The Catalytic Cycle and Deactivation Pathways
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. 3
-
Palladium catalyst issues in cross-coupling reactions - Benchchem. 5
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). 11
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. 1
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH.
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
-
Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - NIH.
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal.
-
β-Hydride Elimination in Palladium-Catalyzed Reactions - sioc-journal.cn.
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
-
β-hydride elimination in palladium-catalyzed reactions - ResearchGate.
-
C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Journal of the American Chemical Society.
-
Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF - ResearchGate.
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed.
-
Ligand design for cross-couplings: phosphines - YouTube.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing).
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - NIH.
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols | Request PDF - ResearchGate.
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC - NIH.
-
Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group.
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit.
-
complexes of bi- and tri-dentate phosphines ligands: Precursor for palladium-phosphorous nanoparticles and activity towards Suzuki-Miyaura coupling - New Journal of Chemistry (RSC Publishing).
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing).
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
-
Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem.
-
Application Notes: Catalytic Activity of Palladium(II) Complexes with Phosphine Ligands - Benchchem.
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications.
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate.
-
oxidative addition and palladium coupling - csbsju.
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
-
Oxidative Addition to Palladium(0) Made Easy through Photoexcited‐State Metal Catalysis: Experiment and Computation | Request PDF - ResearchGate.
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate.
-
Heck Reaction - Organic Chemistry Portal.
-
Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org.
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- 8. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 15. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 18. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: By-product Formation in 2-(Benzyloxy)-6-chloropyridine Reactions
Welcome to the technical support center for 2-(benzyloxy)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we will delve into the common challenges and by-product formations encountered during key synthetic transformations. Our focus is to provide not just troubleshooting steps, but also the underlying mechanistic rationale to empower you to optimize your reactions effectively.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the chloro substituent is amenable to cross-coupling reactions, while the benzyloxy group can be readily cleaved to reveal a pyridone moiety. However, this delicate balance of reactivity can also lead to a variety of undesired side reactions. This guide will address the most frequently encountered by-products and provide strategies for their mitigation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issues in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry. However, the pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of undesired by-products.[1]
Answer:
A sluggish or failed Suzuki-Miyaura coupling with this substrate often points to a few key issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.
-
Difficult Oxidative Addition: The electron-donating nature of the benzyloxy group can increase the electron density at the 6-position, making the oxidative addition of the palladium catalyst to the C-Cl bond more challenging.[2]
-
By-product Formation: Several side reactions can compete with the desired coupling, including dehalogenation, homocoupling of the boronic acid, and protodeborylation.[3][4]
Troubleshooting Strategies:
| Problem | Underlying Cause | Recommended Solution | Scientific Rationale |
| Low Conversion | Catalyst inhibition by pyridine nitrogen. | Use a ligand that is more sterically demanding or electron-rich, such as SPhos or XPhos, in combination with a palladium precatalyst. | Bulky ligands can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active in the catalytic cycle. |
| Dehalogenation | Presence of protic impurities or side reactions of the catalyst. | Ensure anhydrous reaction conditions and thoroughly degas all solvents and reagents. Consider using a milder base like K₃PO₄ or Cs₂CO₃. | Protic species can lead to the protonolysis of the organopalladium intermediate, resulting in the replacement of the chlorine with hydrogen. |
| Homocoupling | Oxidation of the boronic acid or palladium(0) catalyst. | Meticulously degas the reaction mixture. Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0) before the substrate is consumed.[4] | Oxygen can promote the homocoupling of boronic acids. Using a well-defined Pd(0) source minimizes side reactions. |
| No Reaction | Poor solubility of reagents. | Consider a co-solvent system, such as toluene/water or dioxane/water, to ensure all components are in solution.[3] | The Suzuki coupling is a multi-step process that requires the interaction of several components; poor solubility can severely hinder the reaction rate. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos, 1-3 mol%).
-
Add the degassed solvent (e.g., toluene or dioxane, with 10-20% water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Answer:
The formation of 6-chloro-2-pyridone during a Buchwald-Hartwig amination is a common issue and is typically caused by the cleavage of the benzyl ether.
-
Base-Mediated Cleavage: Strong bases, such as sodium tert-butoxide (NaOtBu), which are commonly used in Buchwald-Hartwig reactions, can promote the cleavage of the benzyl group, especially at elevated temperatures.[5]
-
Palladium-Catalyzed Debenzylation: In some cases, the palladium catalyst itself can facilitate the debenzylation, particularly if there are sources of hydride in the reaction mixture.
Troubleshooting Strategies:
| Problem | Underlying Cause | Recommended Solution | Scientific Rationale |
| Debenzylation | Strong base and high temperature. | Use a milder base such as Cs₂CO₃ or K₃PO₄. Lower the reaction temperature and consider a more active catalyst system to allow for milder conditions. | Weaker bases are less likely to promote the cleavage of the benzyl ether. More active catalysts can achieve the desired transformation at lower temperatures, minimizing side reactions. |
| Catalyst Poisoning | Pyridine nitrogen coordination. | Employ specialized ligands designed for heteroaromatic substrates, such as BippyPhos or those from the Buchwald ligand families.[6][7] | These ligands are designed to be electron-rich and sterically hindered, which can overcome the inhibitory effects of coordinating substrates like pyridines. |
Workflow for Minimizing Debenzylation in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for debenzylation.
Unwanted Debenzylation Reactions
While debenzylation can be a desired final step, its premature occurrence is a common source of by-products.
Answer:
The primary cause of a stalled or slow catalytic hydrogenation for debenzylation of benzyloxypyridines is catalyst poisoning by the pyridine nitrogen.[1] The nitrogen's lone pair strongly adsorbs to the palladium surface, blocking active sites.
Troubleshooting Strategies:
-
Acidic Additives: The addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the pyridine nitrogen.[8] This protonation reduces its ability to coordinate with the palladium catalyst, thereby increasing the reaction rate.
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for substrates containing basic nitrogen groups.[1]
-
Increased Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst can sometimes compensate for partial poisoning.
Proposed Mechanism of Acid-Facilitated Debenzylation
Caption: Role of acid in preventing catalyst poisoning.
Hydrolysis and Other Nucleophilic Substitutions
The chloro group at the 6-position is susceptible to nucleophilic attack, which can lead to undesired by-products.
Answer:
The formation of 6-hydroxy-2-(benzyloxy)pyridine is due to the hydrolysis of the C-Cl bond. This is more likely to occur under:
-
Basic Conditions: Especially with aqueous bases at elevated temperatures.
-
Prolonged Reaction Times: The longer the reaction, the greater the chance for hydrolysis to occur.
Preventative Measures:
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and non-aqueous bases (e.g., NaH, KHMDS).
-
Control Temperature and Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Choice of Base: For reactions requiring a base, select one that is less nucleophilic or has low water content.
Summary of Common By-products and Their Formation
| By-product | Common Reaction Type | Likely Cause | Mitigation Strategy |
| 6-Chloro-2-pyridone | Cross-coupling, Debenzylation | Base-mediated or Pd-catalyzed debenzylation | Use milder base, lower temperature, or alternative deprotection methods (e.g., TMSI). |
| 2-(Benzyloxy)pyridine | Cross-coupling | Dehalogenation | Use anhydrous conditions, degas thoroughly, consider milder base. |
| Biphenyl (or other homocoupled product) | Suzuki-Miyaura Coupling | Oxygen contamination, impure boronic acid | Rigorous degassing, use high-purity reagents. |
| 6-Hydroxy-2-(benzyloxy)pyridine | Any reaction with aqueous base | Hydrolysis of the C-Cl bond | Use anhydrous conditions, control temperature and reaction time. |
| 1-Benzyl-6-chloro-2-pyridone | Thermal reactions | O- to N-benzyl migration | Avoid high temperatures for prolonged periods, especially in the presence of salts like LiI.[9] |
References
-
PubChem. 2-(Benzyloxy)-6-chloro-3-(methylthio)pyridine. Available from: [Link]
-
The Journal of Organic Chemistry. "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration". ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- Google Patents. Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. Available from: [Link]
-
RSC Publishing. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. Available from: [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. Available from: [Link]
-
Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Pharmaffiliates. 2-(Benzyloxy)-6-chloropyrazine. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
NIH. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available from: [Link]
- Google Patents. Process for the preparation of 2-chloropyridines.
-
MDPI. Debenzylation of Benzyl-Protected Methylcellulose. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
- Google Patents. Process for preparing 2-(secondary amino)-halogenopyrimidines.
- Google Patents. Process for the production of 2-hydroxypyridine.
-
PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
Khan Academy. Reactions at the benzylic position. Available from: [Link]
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- 2. reddit.com [reddit.com]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-(Benzyloxy)-6-chloropyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety, in particular, is a privileged structure found in numerous therapeutic agents. Among the various substituted pyridines, 2-(benzyloxy)-6-chloropyridine serves as a versatile building block, offering a handle for diversification through cross-coupling reactions at the C6 position. The choice of an appropriate catalyst is paramount for achieving high efficiency, yield, and functional group tolerance in these transformations.
This guide provides an in-depth comparative analysis of various catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Challenge of Coupling with 2-Substituted Chloropyridines
The coupling of 2-chloropyridines presents unique challenges. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack and oxidative addition, a key step in many cross-coupling catalytic cycles.[1] However, the pyridine nitrogen can also act as a ligand, potentially coordinating to the metal center and inhibiting catalytic activity. This is a particularly notable issue in nickel-catalyzed Suzuki-Miyaura reactions, where the formation of stable, inactive nickel complexes with 2-halopyridines has been observed.[2]
The benzyloxy group at the C2 position introduces further steric hindrance and electronic effects that must be considered when selecting the optimal catalytic system.
Comparative Analysis of Catalytic Systems
The success of a cross-coupling reaction with this compound is highly dependent on the choice of the metal (palladium or nickel), the ligand, the base, and the solvent. Below, we compare the performance of various catalytic systems for the most common coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[3] For a substrate like this compound, the selection of a bulky, electron-rich phosphine ligand is crucial to promote the challenging oxidative addition of the C-Cl bond to the palladium(0) center.
| Catalyst System (Precatalyst/Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | SPhos is a bulky biarylphosphine ligand known to be effective for sterically demanding substrates. |
| Pd(OAc)₂ / XPhos | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 16 | High | XPhos is another highly active Buchwald ligand for challenging Suzuki couplings. |
| [PdCl(allyl)]₂ / cataCXium® A | Various arylboronic acids | K₃PO₄ | 1,4-Dioxane | 80 | 18 | Good to Excellent | This system has shown broad applicability for challenging substrates.[3] |
| NiCl₂(dppf) | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 18 | No Reaction | Catalyst inhibition by the 2-pyridyl nitrogen is a significant issue with this nickel-based system.[2] |
Causality Behind Experimental Choices: The use of bulky, electron-rich biarylphosphine ligands like SPhos and XPhos is critical. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the product. The choice of a strong base like K₃PO₄ is necessary to drive the transmetalation step. Aprotic polar solvents like toluene and 1,4-dioxane are commonly used for their ability to dissolve the reactants and maintain the stability of the catalytic species at elevated temperatures.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to synthesize aryl alkynes.[4] This reaction typically employs a palladium catalyst and a copper co-catalyst, although copper-free methods have also been developed.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 6 | Good | The classic Sonogashira conditions are often effective for activated aryl chlorides. |
| Pd(OAc)₂ / XPhos | 1-Octyne | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | High | A copper-free system using a bulky phosphine ligand can be advantageous to avoid homo-coupling of the alkyne. |
| [PdCl₂(IMes)]₂ | Trimethylsilylacetylene | K₂CO₃ | Toluene | 100 | 18 | Moderate to Good | N-Heterocyclic Carbene (NHC) ligands can offer high stability and activity. |
Expertise in Action: While the traditional Pd/Cu system is often a good starting point, the presence of copper can lead to the undesired Glaser-Hay coupling of the terminal alkyne. For more sensitive substrates or to improve selectivity, a copper-free protocol with a highly active palladium/phosphine system is often preferred. The use of a strong inorganic base like Cs₂CO₃ can be beneficial in these cases.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5] Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich ligand is critical for the successful amination of aryl chlorides.
| Catalyst System (Precatalyst/Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 100 | 16 | High | BINAP is a classic ligand for Buchwald-Hartwig aminations, effective for a range of amines. |
| Pd(OAc)₂ / RuPhos | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 24 | Good | RuPhos is a highly active Buchwald ligand, particularly for couplings with primary amines and anilines. |
| G3-XPhos Precatalyst | n-Butylamine | LiHMDS | THF | 80 | 8 | Excellent | The use of a well-defined precatalyst can lead to more reproducible results and higher activity.[1] |
Trustworthiness Through Self-Validating Systems: The oxidative addition of the C-Cl bond is often the rate-limiting step in the Buchwald-Hartwig amination of chloropyridines.[1] Therefore, a robust catalytic system employing a bulky, electron-rich ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential. The use of a precatalyst, which generates the active Pd(0) species in a controlled manner, can enhance the reliability and efficiency of the reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF, followed by this compound, phenylacetylene, and triethylamine via syringe.
-
Heat the reaction mixture to 60 °C with stirring for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The successful cross-coupling of this compound hinges on the rational selection of a catalyst system tailored to overcome the challenges of C-Cl bond activation and potential catalyst inhibition. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, in combination with appropriate bases and solvents, have proven to be highly effective. For Sonogashira couplings, both traditional Pd/Cu systems and modern copper-free protocols offer viable routes. While nickel catalysts can be a cost-effective alternative for some cross-coupling reactions, their application to 2-chloropyridine substrates requires careful consideration due to the potential for catalyst deactivation. The experimental protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to develop and optimize their synthetic strategies for the diversification of this valuable heterocyclic building block.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (n.d.). ResearchGate. [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. (n.d.). ResearchGate. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2021). Chemical Science. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). National Institutes of Health. [Link]
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- 2. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Comparative Guide to the Structural Validation of 2-(Benzyloxy)-6-chloropyridine Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as 2-(benzyloxy)-6-chloropyridine derivatives, which hold potential as scaffolds in medicinal chemistry, precise structural validation is not merely a confirmatory step but a cornerstone of the entire research and development pipeline. This guide provides an in-depth, technical comparison of X-ray crystallography as the gold standard for structural elucidation against other common analytical techniques. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Imperative of Unambiguous Structural Determination
The journey of a drug candidate from conceptualization to clinical application is fraught with challenges. A foundational requirement is the precise knowledge of the molecular structure. Misinterpretation of a compound's three-dimensional arrangement can lead to flawed structure-activity relationship (SAR) studies, misguided lead optimization, and ultimately, the failure of a promising therapeutic agent. The this compound core, with its potential for diverse functionalization, presents a compelling case for the rigorous application of advanced structural validation methods. X-ray crystallography, by providing a detailed atomic-level picture of the molecule in the solid state, offers an unparalleled level of certainty in this regard.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. When a focused beam of X-rays is directed at a single crystal, the electrons scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is directly related to the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal. The intensities of the spots, on the other hand, contain information about the arrangement of atoms within the unit cell.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the key stages involved in the X-ray crystallographic analysis of a this compound derivative.
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A Senior Application Scientist's Guide to the Analytical Quantification of 2-(Benzyloxy)-6-chloropyridine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of robust process development and quality control. 2-(Benzyloxy)-6-chloropyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and concentration can significantly impact the yield and impurity profile of the final drug substance. This guide provides an in-depth comparison of analytical methods for the quantification of this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.
The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of this important intermediate.
Comparative Overview of Analytical Methodologies
The choice of an analytical technique for the quantification of this compound hinges on the specific requirements of the analysis. A summary of the key performance characteristics of the most suitable methods is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample.[1][2] |
| Selectivity | High, tunable through column and mobile phase selection. | Very high, especially when coupled with a mass spectrometer (MS). | High, based on unique chemical shifts of nuclei. |
| Sensitivity | High (ng/mL to µg/mL range). | Very high (pg/mL to ng/mL range), especially with sensitive detectors like ECD or MS. | Moderate (mg/mL range). |
| Linearity | Excellent over a wide concentration range. | Excellent over a wide concentration range. | Excellent, inherently linear response. |
| Accuracy | High, typically >98%. | High, typically >98%. | Very high, can be a primary method. |
| Precision | High, RSD <2%. | High, RSD <2%. | High, RSD <1%. |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | High. |
| Primary Application | Routine quality control, purity assessment, and stability testing. | Trace impurity analysis, residual solvent determination. | Purity determination of reference standards, quantification without a specific reference standard. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of moderately polar compounds like this compound.[3][4] The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to the aromatic and moderately nonpolar nature of this compound, providing good retention and separation from potential impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC, offering good solvating power and UV transparency. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape for pyridine-containing compounds by suppressing the ionization of the basic nitrogen atom.[5][6]
-
Detection: The presence of aromatic rings in the molecule results in strong UV absorbance, making a UV detector a simple and sensitive choice. A detection wavelength of 254 nm is often a good starting point for aromatic compounds.[7]
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range.
4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10][11][12]
Visualization of the HPLC Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography (GC): Superior for Volatile Impurities
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point, is amenable to GC analysis. GC, especially when coupled with a mass spectrometer (GC-MS), offers excellent selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.[13][14]
Causality Behind Experimental Choices
-
Injection Mode: A split/splitless inlet is commonly used. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column.
-
Stationary Phase: A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good separation for a wide range of compounds, including aromatic and chlorinated species.[15]
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency.
-
Detector: A Flame Ionization Detector (FID) is a robust and sensitive universal detector for organic compounds. For higher selectivity and confirmation of identity, a Mass Spectrometer (MS) is the detector of choice.[16][17]
Detailed Experimental Protocol: GC-FID/MS
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless inlet, an autosampler, and an FID or MS detector.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas).
-
Dichloromethane or other suitable solvent (GC grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Detector Temperature (FID): 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create a calibration curve.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in dichloromethane to achieve a final concentration within the calibration range.
Visualization of the GC Workflow
Caption: Workflow for the quantification of this compound by GC-FID/MS.
Quantitative NMR (qNMR): An Absolute Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for a specific reference standard of the same compound.[18] Instead, a certified internal standard of a different, stable compound is used. The quantification is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2]
Causality Behind Experimental Choices
-
Internal Standard: A suitable internal standard should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals. It should also be stable and not react with the analyte or the solvent. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a versatile solvent for many organic compounds.
-
Acquisition Parameters: For accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure complete relaxation of the nuclei between scans.
Detailed Experimental Protocol: ¹H qNMR
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d6).
-
This compound sample.
2. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds).
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
4. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity or concentration using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of the qNMR Logic
Caption: Logical workflow for quantitative analysis by NMR (qNMR).
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is dictated by the specific analytical challenge at hand.
-
For routine quality control, process monitoring, and release testing, the robustness, reliability, and high throughput of RP-HPLC-UV make it the method of choice.
-
When high sensitivity is required for the detection of trace-level impurities or in complex matrices, GC-MS provides unparalleled selectivity and low detection limits.
-
For the certification of reference materials or when an absolute quantification is needed without a specific standard, qNMR stands out as a powerful, albeit less routine, technique.
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and consistency of this compound in the pharmaceutical manufacturing process.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
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ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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PubMed. (2023, September 20). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Retrieved from [Link]
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ResearchGate. (2025, August 6). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
ResearchGate. (2017, October 18). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. Retrieved from [Link]
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ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
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Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
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American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]
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PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2019, May 11). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]
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Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. Retrieved from [Link]
-
MDPI. (2023, June 1). Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. Retrieved from [Link]
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ResearchGate. (2025, June 20). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2-(Benzyloxy)-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(Benzyloxy)-6-chloropyridine
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the chloro and benzyloxy functionalities at the 2 and 6 positions of the pyridine ring allows for diverse and selective downstream modifications, making it a versatile scaffold for drug discovery. The efficient and selective synthesis of this intermediate is therefore of critical importance. This guide will compare two principal synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloropyridine and the Williamson Ether Synthesis starting from 2-chloro-6-hydroxypyridine.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichloropyridine
This approach leverages the electron-deficient nature of the pyridine ring in 2,6-dichloropyridine, which is activated towards nucleophilic attack. The reaction proceeds via the addition of a benzyl alkoxide, typically generated in situ from benzyl alcohol and a strong base, followed by the elimination of a chloride ion.
Mechanistic Rationale
The electron-withdrawing effect of the ring nitrogen and the two chlorine atoms makes the C2 and C6 positions of 2,6-dichloropyridine electrophilic.[1] Nucleophilic attack by the benzoxide anion forms a temporary, negatively charged intermediate known as a Meisenheimer complex.[2] Subsequent expulsion of a chloride ion restores the aromaticity of the pyridine ring, yielding the desired this compound. A key challenge in this route is achieving selective mono-substitution, as the initial product is still susceptible to a second substitution, which would lead to the formation of the undesired 2,6-bis(benzyloxy)pyridine. Careful control of reaction conditions is paramount to favor the mono-substituted product.[1]
Experimental Protocol: Mono-benzylation of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine
-
Benzyl alcohol
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF and benzyl alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Portion-wise, add sodium hydride to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases, to form sodium benzoxide.
-
To this solution, add a solution of 2,6-dichloropyridine in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of this compound via SNAr.
Route 2: Williamson Ether Synthesis from 2-Chloro-6-hydroxypyridine
This classical method for ether formation involves the reaction of an alkoxide with an alkyl halide.[3][4][5] In this specific synthesis, the sodium or potassium salt of 2-chloro-6-hydroxypyridine is reacted with a benzyl halide.
Mechanistic Rationale
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[6] The first step involves the deprotonation of 2-chloro-6-hydroxypyridine with a suitable base to form the corresponding pyridinolate anion. This anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom due to the tautomeric equilibrium between the hydroxypyridine and pyridone forms. O-alkylation leads to the desired this compound, while N-alkylation results in the formation of the isomeric N-benzyl-6-chloro-2-pyridone. The selectivity of O- versus N-alkylation is a critical aspect of this route and can be influenced by factors such as the choice of base, solvent, and the potential use of a phase-transfer catalyst.[7][8]
Experimental Protocol: O-Benzylation of 2-Chloro-6-hydroxypyridine
Materials:
-
2-Chloro-6-hydroxypyridine
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Optional: Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 2-chloro-6-hydroxypyridine and potassium carbonate in anhydrous acetone.
-
(Optional) Add a catalytic amount of tetrabutylammonium bromide.
-
To the stirred suspension, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Williamson Ether Synthesis |
| Starting Materials | 2,6-Dichloropyridine, Benzyl alcohol | 2-Chloro-6-hydroxypyridine, Benzyl halide |
| Key Challenge | Achieving selective mono-substitution and avoiding di-substitution. | Controlling O- vs. N-alkylation of the ambident pyridinolate nucleophile. |
| Reaction Conditions | Typically requires a strong base (e.g., NaH, t-BuOK) and anhydrous polar aprotic solvents (e.g., DMF, THF). | Can be performed with milder bases (e.g., K2CO3) and common solvents like acetone, especially with a phase-transfer catalyst. |
| Potential Byproducts | 2,6-Bis(benzyloxy)pyridine, unreacted starting material. | N-Benzyl-6-chloro-2-pyridone, unreacted starting material. |
| Purification | Column chromatography is generally required to separate the mono- and di-substituted products. | Column chromatography is often necessary to separate the O- and N-alkylated isomers. |
| Scalability | Can be scalable, but control of stoichiometry and reaction temperature is crucial for selectivity. The use of sodium hydride may pose safety challenges on a large scale. | Generally considered scalable and amenable to industrial production. The use of phase-transfer catalysis can improve efficiency and safety.[9][10][11][12][13] |
| Atom Economy | Moderately efficient, with the main byproduct being a salt. | Good atom economy, with the primary byproduct being a salt. |
Conclusion and Recommendations
Both the Nucleophilic Aromatic Substitution and the Williamson Ether Synthesis routes offer viable pathways to this compound. The choice of the most suitable method will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the capabilities for purification.
The SNAr route starting from 2,6-dichloropyridine is a direct approach. However, achieving high selectivity for the mono-substituted product can be challenging and may require careful optimization of reaction conditions to minimize the formation of the di-substituted byproduct.
The Williamson Ether Synthesis from 2-chloro-6-hydroxypyridine is a well-established and generally robust method. The primary consideration for this route is controlling the regioselectivity to favor O-alkylation over N-alkylation. The use of a phase-transfer catalyst in conjunction with a milder base like potassium carbonate in a less polar solvent is a recommended strategy to enhance O-selectivity.
For laboratory-scale synthesis, both routes are practical. For larger-scale industrial production, the Williamson Ether Synthesis, particularly with phase-transfer catalysis, may offer advantages in terms of safety, cost-effectiveness, and process control. It is recommended that researchers perform small-scale trials of both routes to determine the optimal conditions and yields for their specific needs.
References
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Professor Dave Explains. Williamson Ether Synthesis. YouTube, 2018. Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific, 2025. Available at: [Link]
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Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry, 2014. Available at: [Link]
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CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
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Khan Academy. Williamson ether synthesis. Khan Academy. Available at: [Link]
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Wikipedia. 2,6-Dichloropyridine. Wikipedia. Available at: [Link]
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Macmillan Group. Phase-Transfer Catalysis (PTC). Macmillan Group, 2008. Available at: [Link]
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The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
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Dalal Institute. Chapter 7 Nucleophilic aromatic substitution. Dalal Institute. Available at: [Link]
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Dalal Institute. Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
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Growing Science. Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan. Growing Science. Available at: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 2-(Benzyloxy)-6-chloropyridine
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates used in API synthesis, such as 2-(Benzyloxy)-6-chloropyridine, are the foundational building blocks where this quality control begins. The presence of even trace-level impurities can have cascading effects, potentially leading to the formation of toxic by-products, reduced yield in subsequent steps, and significant regulatory hurdles.[1][2] As stipulated by regulatory bodies and outlined in guidelines from the International Conference on Harmonisation (ICH), the identification, quantification, and control of impurities are mandatory aspects of drug development.[1]
This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish a robust, accurate, and reliable purity assay.
Synthetic Landscape and Anticipated Impurities
To develop a specific and effective analytical method, one must first understand the chemical context of the analyte. This compound is commonly synthesized via a nucleophilic substitution reaction, typically involving the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a suitable base.
This synthetic route, while effective, can introduce a predictable profile of process-related impurities that the HPLC method must be able to resolve.
-
Starting Materials: Unreacted 2,6-dichloropyridine and benzyl alcohol.
-
By-products: Over-alkylation can lead to the formation of 2,6-bis(benzyloxy)pyridine.
-
Positional Isomers: If the starting material contains other dichloropyridine isomers, corresponding (benzyloxy)-chloropyridine isomers may be formed.
-
Degradants: Hydrolysis of the ether linkage, though generally requiring harsh conditions, could yield 2-hydroxy-6-chloropyridine.
The logical relationship between the synthesis and potential impurities is visualized below.
Caption: Synthetic pathway and potential process-related impurities.
HPLC Method Comparison: The Quest for Optimal Resolution
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for analyzing moderately polar and non-polar aromatic compounds like this compound.[3][4][5][6] The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. We will compare two common RP-HPLC approaches: an isocratic method and a gradient method.
The C18 (octadecylsilane) stationary phase is highly effective for separating aromatic and isomeric compounds due to its strong hydrophobic retention capabilities.[3][7] The primary difference between the methods below lies in the mobile phase composition during the analytical run.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution (Recommended) | Rationale & Justification |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides excellent hydrophobicity for retaining the aromatic rings. A 250 mm length enhances resolving power for closely eluting impurities.[8][9] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | 10 mM Potassium Phosphate (pH 3.5) | A buffer controls the ionization state of any acidic/basic analytes, ensuring reproducible retention times. Phosphate is a good choice for UV transparency at lower wavelengths.[9][10] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. |
| Elution Program | 60% B (Isocratic) | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 80-40% B, 20-25 min: 40% B | The gradient allows for the elution of a wider range of polarities, effectively separating early-eluting polar impurities (like starting materials) from the main peak and late-eluting non-polar impurities (like the bis-substituted by-product). |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection (UV) | 254 nm | 230 nm | While 254 nm is a common wavelength for aromatic compounds, 230 nm often provides higher sensitivity for a broader range of potential impurities which may lack strong chromophores at 254 nm.[9] |
| Column Temp. | 30 °C | 35 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Performance | |||
| Resolution | Fair; potential co-elution of early impurities. | Excellent (>2.0) for all key impurities. | The gradient significantly improves the separation between the main peak and both more polar and less polar impurities. |
| Peak Shape | Good (Tailing factor ~1.1) | Excellent (Tailing factor ~1.0) | The gradient elution sharpens peaks, especially for later-eluting compounds. |
| Run Time | ~15 min | ~25 min | The gradient method requires more time for the run and re-equilibration but provides far superior data quality. |
Comprehensive Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step protocol for the recommended gradient HPLC method (Method B). Adherence to this protocol is critical for achieving trustworthy and reproducible results.
Reagents and Materials
-
This compound reference standard and synthesized sample lot.
-
Acetonitrile (HPLC Grade or higher).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Phosphoric Acid (Analytical Grade).
-
Water (HPLC Grade or Milli-Q).
Preparation of Solutions
-
Mobile Phase A (10 mM KH₂PO₄, pH 3.5): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use directly from the supplier's container.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Instrumentation and Conditions
-
Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
Gradient Program:
-
Time (min) | % Mobile Phase A | % Mobile Phase B
-
--- | --- | ---
-
0.0 | 60 | 40
-
2.0 | 60 | 40
-
15.0 | 20 | 80
-
18.0 | 20 | 80
-
18.1 | 60 | 40
-
25.0 | 60 | 40
-
Analysis and Calculation
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the reference standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram, excluding those from the blank.
-
Calculate the purity of the synthesized sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
The entire workflow, from preparation to final analysis, is illustrated below.
Caption: HPLC workflow for purity assessment.
Ensuring Trustworthiness: The Role of Method Validation
A described protocol is only trustworthy if it is validated. According to ICH guidelines, any analytical method used for purity testing must be validated to ensure its performance is suitable for its intended purpose.[11][12][13] A full validation would include:
-
Specificity: Proving the method can distinguish the analyte from all potential impurities. This is often done by "spiking" the sample with known impurities and performing forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to ensure all degradants are separated from the main peak.[1][10]
-
Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range.[13]
-
Accuracy & Precision: Ensuring the results are close to the true value and are repeatable.[13][14]
-
Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably quantified. This is critical for controlling impurities at levels required by regulatory agencies (e.g., below 0.1%).[2]
-
Robustness: Showing that minor, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C) do not significantly affect the results.
By performing these validation experiments, a laboratory can have full confidence that the HPLC method provides an accurate and reliable measure of the purity of synthesized this compound.
References
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Wise, S. A., et al. (2011). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Analytical and Bioanalytical Chemistry, 400(7), 2133–2146. Available at: [Link]
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PubChem. 2-(Benzyloxy)-6-chloro-3-(methylthio)pyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
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HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Available at: [Link]
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ResearchGate. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Request PDF. Available at: [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
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PubChem. 2-(Benzyloxy)pyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
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Papp, E., and Vigh, G. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography, 1(1), 111-123. Available at: [Link]
- Patsnap.Method for detecting content of pyridine-3-sulfonyl chloride. Google Patents.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 62(1), 3-10.
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Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Available at: [Link]
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Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 134-139. Available at: [Link]
- Google Patents.CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
- Google Patents.CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
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Reddy, G. P., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2007(5), 180-191. Available at: [Link]
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Zate, P. B., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. Available at: [Link]
- Google Patents.Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
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Kumar, V., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International, 35(1), 1-15. Available at: [Link]
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Lee, H. S., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 643-647. Available at: [Link]
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Shaikh, S., et al. (2022). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available at: [Link]
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Rao, R. N., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Synthetic Communications, 42(15), 2255-2266. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis and Confirmation of 2-(Benzyloxy)-6-chloropyridine
For professionals in chemical research and pharmaceutical development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-(Benzyloxy)-6-chloropyridine is a valuable heterocyclic intermediate, frequently utilized in the synthesis of more complex molecules for medicinal chemistry. Its precise structure and purity are paramount to ensure the intended outcomes of subsequent reactions and biological assays. This guide provides an in-depth, multi-faceted spectroscopic approach to the analysis of this compound, comparing and integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We will move beyond mere data reporting to explain the causality behind experimental choices, establishing a self-validating system for confident structural elucidation. Pyridine derivatives are of considerable interest due to their biological and pharmaceutical importance, making robust analytical methods essential.[1][2]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[3] Its unparalleled ability to map the carbon-hydrogen framework provides detailed insights into connectivity and stereochemistry. For a molecule like this compound, NMR is not just a characterization tool; it is the primary method for confirming the correct isomeric form and identifying key structural motifs. A combination of one-dimensional (¹H, ¹³C) and sometimes two-dimensional (e.g., COSY, HSQC) experiments provides unequivocal structural evidence.[4]
¹H NMR Analysis: Mapping the Proton Environment
The ¹H NMR spectrum provides the number of distinct proton types and their neighboring environments. For this compound, we expect to see signals corresponding to three isolated spin systems: the three protons on the substituted pyridine ring, the five protons on the benzyl ring, and the two protons of the methylene bridge.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Pyridine H4 | 7.55 - 7.65 | Triplet (t) | 1H | Located between two other protons on the pyridine ring. |
| Benzyl H2', H6' | 7.35 - 7.45 | Multiplet (m) | 5H | Aromatic protons of the benzyl group, often appearing as a complex multiplet. |
| Benzyl H3', H4', H5' | 7.35 - 7.45 | Multiplet (m) | ||
| Pyridine H3 | 6.80 - 6.90 | Doublet (d) | 1H | Coupled to the H4 proton. |
| Pyridine H5 | 6.65 - 6.75 | Doublet (d) | 1H | Coupled to the H4 proton. |
| Methylene (-CH₂-) | 5.40 - 5.50 | Singlet (s) | 2H | Chemically equivalent protons adjacent to an oxygen and an aromatic ring, with no adjacent protons to couple with. |
Causality: The specific downfield shift of the pyridine protons is influenced by the electronegativity of the nitrogen atom and the substituents. The benzyloxy group at C2 and the chloro group at C6 create a distinct electronic environment, leading to the predicted chemical shifts and splitting patterns. This pattern is a critical fingerprint for distinguishing this isomer from others, such as 5-(Benzyloxy)-2-chloropyridine, which would present a different set of couplings.[5]
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For the asymmetric this compound (C₁₂H₁₀ClNO), we expect to see 12 distinct signals.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Pyridine C2 | 162 - 164 | Attached to the electronegative oxygen of the ether, highly deshielded. |
| Pyridine C6 | 150 - 152 | Attached to the electronegative chlorine atom. |
| Pyridine C4 | 139 - 141 | Aromatic CH carbon. |
| Benzyl C1' | 135 - 137 | Quaternary carbon of the benzyl ring. |
| Benzyl C2', C3', C4', C5', C6' | 127 - 129 | Aromatic CH carbons of the benzyl ring, often appearing as a cluster of signals. |
| Pyridine C5 | 118 - 120 | Aromatic CH carbon. |
| Pyridine C3 | 110 - 112 | Aromatic CH carbon. |
| Methylene (-CH₂-) | 69 - 71 | Aliphatic carbon attached to oxygen, significantly downfield. |
Causality: The chemical shifts are dictated by the local electronic environment. Carbons directly attached to heteroatoms (O, N, Cl) are significantly deshielded and appear at higher ppm values. The ability to account for all 12 carbons provides strong evidence for the molecular formula and overall structure.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
¹³C Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse angle, 2-second relaxation delay, 1024 scans or more to achieve adequate signal-to-noise).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Caption: Workflow for NMR-based structural confirmation.
Part 2: Mass Spectrometry (MS) - Molecular Weight and Formula Verification
Expertise & Experience: While NMR maps the structure, mass spectrometry provides definitive confirmation of the molecular weight and, by extension, the molecular formula. For halogenated compounds, high-resolution mass spectrometry (HRMS) is particularly powerful, as the characteristic isotopic distribution of chlorine provides a clear signature.
Expected Mass Spectrum Data
The molecular formula of this compound is C₁₂H₁₀ClNO, with a monoisotopic mass of approximately 219.0451 g/mol .[5]
-
Molecular Ion Peak (M⁺): The key feature will be a pair of peaks corresponding to the molecule containing the two most abundant isotopes of chlorine: ³⁵Cl and ³⁷Cl.
-
[M]⁺ peak at m/z ≈ 219.0451 (for C₁₂H₁₀³⁵ClNO)
-
[M+2]⁺ peak at m/z ≈ 221.0422 (for C₁₂H₁₀³⁷ClNO)
-
-
Isotopic Abundance: The ratio of the [M]⁺ to [M+2]⁺ peak intensities should be approximately 3:1, which is characteristic of a molecule containing a single chlorine atom. This is a critical self-validating feature.
-
Key Fragmentation: Electron Impact (EI) or tandem MS (MS/MS) experiments can reveal structural fragments. The benzylic ether linkage is prone to cleavage.
-
m/z = 91: A very common and often base peak corresponding to the benzyl cation (C₇H₇⁺), which rearranges to the stable tropylium ion.
-
m/z = 128/130: Loss of the benzyl group (C₇H₇•) would leave a [M-91]⁺ fragment corresponding to the 6-chloropyridin-2-one cation radical.
-
Comparative Data for MS Analysis
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Intensity Ratio | Significance |
|---|---|---|---|---|
| [M]⁺ | 219.0451 | 221.0422 | ~3:1 | Confirms molecular weight and presence of one Cl atom. |
| [C₇H₇]⁺ | 91.0548 | N/A | N/A | Confirms the presence of the benzyl moiety. |
| [M-C₇H₇]⁺ | 128.9981 | 130.9952 | ~3:1 | Indicates the loss of the benzyl group, confirming the core structure. |
Causality: The choice of ionization technique (e.g., ESI for soft ionization vs. EI for fragmentation) dictates the information obtained. For simple confirmation, ESI is sufficient to observe the molecular ion. For deeper structural proof, GC-MS with EI is superior as the fragmentation pattern provides a "fingerprint" that can be compared against libraries or predicted pathways.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from any impurities. A typical program might be: hold at 100°C for 1 min, then ramp to 280°C at 20°C/min.
-
Ionization: Use standard Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 350 to detect the molecular ion and relevant fragments.
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze its mass spectrum, confirming the molecular ion, the Cl isotopic pattern, and the key fragment ions.
Caption: Key fragmentation pathways for this compound in MS.
Part 3: FTIR Spectroscopy - A Rapid Functional Group Check
Expertise & Experience: FTIR spectroscopy is an invaluable, rapid technique for confirming the presence of key functional groups.[7] While it doesn't provide the detailed connectivity map of NMR, it serves as a crucial piece of corroborating evidence. For this compound, FTIR can quickly verify the successful incorporation of the benzyloxy ether and the absence of precursor functional groups (like a hydroxyl group).
Expected FTIR Absorption Bands
The spectrum should display characteristic absorptions for the aromatic rings, the C-O-C ether linkage, and the C-Cl bond.
Key FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Confirms presence of aromatic rings. |
| ~2950 | C-H Stretch | Aliphatic (sp³) | Corresponds to the -CH₂- group. |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic Ring | Skeletal vibrations of the pyridine and benzene rings. |
| 1300 - 1200 | C-O Stretch (Aryl-Alkyl Ether) | Asymmetric C-O-C | Critical diagnostic peak for the benzyloxy ether linkage. |
| 1100 - 1000 | C-O Stretch (Aryl-Alkyl Ether) | Symmetric C-O-C | Confirms the ether functional group. |
| 800 - 600 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chloro-substituent. |
Trustworthiness: This technique excels at what it rules out. For instance, if the synthesis started from 2-chloro-6-hydroxypyridine, the absence of a broad O-H stretch (3200-3500 cm⁻¹) and the presence of the strong C-O-C ether bands provide compelling evidence that the reaction has gone to completion. This cross-validation is essential for a trustworthy analysis.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background. Identify the key absorption bands and compare them to expected values.
Caption: Integrated workflow for conclusive compound confirmation.
References
- Parida, R.K. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
-
MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Available at: [Link]
- Kumar, V., & Chandra, S. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
- DOI. (N/A). Synthesis and Spectral Analysis of Pyridine Derivates.
- Asian Journal of Chemistry. (N/A). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- ATSDR. (N/A). ANALYTICAL METHODS.
- RAD 2019 Conference. (2019). ATR–FTIR Spectroscopy in Chlorpyrifos.
- Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS.
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- 4. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. rjpn.org [rjpn.org]
A Comparative Guide to the Synthesis of 2,6-Disubstituted Pyridines: Alternatives to Pre-Functionalized Reagents
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmaceuticals and functional materials. The synthesis of specifically substituted pyridines, particularly those with a 2,6-disubstitution pattern, is of paramount importance for tuning molecular properties and exploring structure-activity relationships (SAR).
A common strategy for accessing this substitution pattern involves the use of pre-functionalized building blocks, such as 2-(Benzyloxy)-6-chloropyridine. This reagent offers a convenient handle for introducing functionality at the 6-position via cross-coupling reactions, while the benzyloxy group serves as a protected hydroxyl, which can be later deprotected to yield the corresponding 2-pyridone tautomer. While effective, this approach is not without its limitations, including the multi-step preparation of the starting material and potential constraints on substrate scope.
This guide provides an in-depth comparison of alternative synthetic strategies to the use of this compound and related pre-functionalized pyridines. We will explore both other functionalization approaches and various de novo ring construction methodologies. Each strategy is evaluated based on its mechanism, versatility, and efficiency, supported by experimental protocols and comparative data to empower researchers in selecting the optimal synthetic route for their target molecules.
The Pre-Functionalized Pyridine Approach: A Baseline
The use of reagents like this compound or the more readily available 2,6-dichloropyridine represents a convergent approach where the pyridine core is pre-formed. The primary strategy involves the differential reactivity of the leaving groups to introduce substituents sequentially.
Mechanism: Sequential Cross-Coupling
The logic behind this approach hinges on the ability to selectively functionalize one position before the other. In the case of 2,6-dichloropyridine, while both chlorine atoms are electronically similar, statistical monosubstitution or selective activation is often achievable. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, are the workhorses for this strategy. The introduction of the first substituent electronically modifies the pyridine ring, which can influence the reactivity of the second chlorine atom, sometimes allowing for selective subsequent couplings.[1]
dot
Caption: Workflow for sequential cross-coupling of 2,6-dichloropyridine.
Comparative Performance of Halopyridines in Cross-Coupling
The choice of halogen on the pyridine ring significantly impacts reactivity, generally following the order I > Br > Cl. While 2,6-dichloropyridine is cost-effective, it often requires more active (and expensive) palladium catalysts and ligands to achieve efficient coupling compared to its bromo or iodo analogs.[2]
| Halogen (X in 2-X-6-chloropyridine) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 |
| Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Cl | Heptylboronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 48 | 94[3] |
| Cl | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 60 | 6 | ~85-95[4] |
Table 1: Representative comparison of 2-halopyridines in cross-coupling reactions. Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
Experimental Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Controlled)
This protocol demonstrates how modern catalysts can overcome conventional reactivity patterns, showcasing the power of ligand control in selective functionalization.[5]
-
Reagent Preparation: In a nitrogen-filled glovebox, add 2,4-dichloropyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium precatalyst/ligand system (e.g., IPr·HCl with a suitable palladium source, 2 mol%) to a vial.
-
Reaction Setup: Add degassed solvent (e.g., dioxane) to the vial.
-
Execution: Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion (monitored by GC-MS or LC-MS), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
De Novo Pyridine Synthesis: Building from the Ground Up
De novo strategies construct the pyridine ring from acyclic precursors. These methods offer immense flexibility in introducing a wide range of substituents and are often more atom-economical.
Guareschi-Thorpe Pyridine Synthesis
A classic multicomponent reaction that provides access to 2,6-dihydroxypyridines (which exist as 2-hydroxy-6-pyridones). This method is particularly relevant as an alternative to using benzyloxy-protected pyridines when a hydroxyl or pyridone moiety is desired at the 2- and 6-positions.
Mechanism: The synthesis involves the condensation of a β-ketoester with cyanoacetamide (or two equivalents of a cyanoacetate derivative) in the presence of a base, typically with ammonia as the nitrogen source.[6][7] The reaction proceeds through a series of Knoevenagel and Michael-type additions, followed by cyclization and aromatization.
dot
Caption: Logical flow of the Guareschi-Thorpe pyridine synthesis.
Experimental Protocol: Synthesis of 2,6-Dihydroxy-4-methylpyridine-3-carbonitrile [6][7]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 equiv.), cyanoacetamide (1.0 equiv.), and ammonium carbonate (2.0 equiv.) in an aqueous medium.
-
Execution: Heat the reaction mixture at 80-100 °C for 4-6 hours. The product often precipitates from the reaction mixture upon cooling.
-
Workup and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification. This method often provides high yields (typically >90%) and avoids the use of organic solvents, making it a green alternative.[7]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. While it typically yields trisubstituted products, careful selection of starting materials can lead to structures analogous to those derived from 2,6-disubstituted precursors.
Mechanism: The reaction involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes ring closure with ammonium acetate, followed by elimination of a pyridinium salt and water to yield the aromatic pyridine.[8][9]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [8]
-
Salt Formation (if not pre-formed): To a solution of acetophenone (1.0 equiv.) in pyridine, add iodine (1.0 equiv.) and heat at 100 °C for 2 hours. The resulting N-phenacylpyridinium iodide salt precipitates upon cooling and can be collected by filtration.
-
Condensation: Add the pyridinium salt (1.0 equiv.) to a solution of chalcone (1-phenyl-3-phenylprop-2-en-1-one, 1.0 equiv.) and a large excess of ammonium acetate (8-10 equiv.) in glacial acetic acid.
-
Execution: Reflux the mixture for 4-6 hours.
-
Workup and Purification: After cooling, pour the reaction mixture into water. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield 2,4,6-triphenylpyridine. Yields for this reaction are generally good to excellent.
Bohlmann-Rahtz Pyridine Synthesis
This method provides access to 2,3,6-trisubstituted pyridines, offering a different substitution pattern compared to the Kröhnke synthesis. It is a two-step process that can often be performed in a single pot.
Mechanism: The synthesis begins with the condensation of an enamine with an ethynyl ketone. This Michael-type addition forms an aminodiene intermediate. Subsequent heat-induced E/Z isomerization allows for a 6π-electrocyclization, followed by elimination of water to afford the substituted pyridine.[10][11]
Experimental Protocol: One-Pot Synthesis of a Trisubstituted Pyridine [11]
-
Reaction Setup: To a solution of a β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.) and an ethynyl ketone (e.g., 4-phenylbut-3-yn-2-one, 1.0 equiv.) in ethanol, add ammonium acetate (1.5-2.0 equiv.).
-
Execution: Reflux the mixture for 12-24 hours. The enamine is generated in situ and proceeds to react with the ethynyl ketone.
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography. The use of acid catalysts like ytterbium triflate or Amberlyst-15 can significantly lower the required reaction temperature.[11]
Transition Metal-Catalyzed [2+2+2] Cycloaddition
A modern and highly atom-economical approach for constructing the pyridine ring is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile. This method allows for the rapid assembly of complex, polysubstituted pyridines.
Mechanism: A low-valent transition metal catalyst (commonly cobalt, rhodium, or ruthenium) coordinates to the two alkyne units and the nitrile, forming a metallacyclopentadiene intermediate.[12] Subsequent insertion of the nitrile into a metal-carbon bond leads to a seven-membered metallacycle, which then undergoes reductive elimination to release the pyridine product and regenerate the active catalyst.[13][14]
dot
Caption: Simplified mechanism of [2+2+2] cycloaddition for pyridine synthesis.
Experimental Protocol: Cobalt-Catalyzed Synthesis of a 2,6-Disubstituted Pyridine [12]
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve the cobalt catalyst (e.g., CoBr₂/dppe complex with Zn/ZnI₂ as a reductant) in a suitable anhydrous solvent like acetonitrile.
-
Reaction Setup: Add the nitrile (e.g., benzonitrile, 1.0 equiv.) and the alkyne (e.g., 1-hexyne, 2.2 equiv.) to the catalyst solution.
-
Execution: Heat the reaction mixture at 80 °C for 16-24 hours.
-
Workup and Purification: After cooling, quench the reaction with dilute HCl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography to obtain the 2-phenyl-6-butylpyridine.
Comparative Analysis and Conclusion
Choosing the optimal synthetic route depends heavily on the specific target molecule, available starting materials, and desired functional group tolerance.
| Synthetic Strategy | Key Reagents | Typical Substitution | Advantages | Disadvantages |
| Functionalization | 2,6-Dihalopyridines, Organometallics | 2,6-Disubstituted | Convergent; good for late-stage diversification. | Requires pre-functionalized pyridines; may require harsh conditions or expensive catalysts for less reactive halides.[2] |
| Guareschi-Thorpe | β-Ketoesters, Cyanoacetamide | 2,6-Dihydroxy-3-cyano | Uses simple starting materials; often high yielding; can be run under green conditions.[7] | Limited to pyridone/dihydroxypyridine products; substitution pattern is somewhat fixed. |
| Kröhnke | α-Pyridinium methyl ketones, α,β-Unsaturated carbonyls | 2,4,6-Trisubstituted | High yields; mild conditions; broad applicability for tri-substituted pyridines.[8] | Requires multi-step synthesis of starting materials (pyridinium salt and enone). |
| Bohlmann-Rahtz | Enamines, Ethynyl ketones | 2,3,6-Trisubstituted | Access to a different substitution pattern; can be a one-pot reaction.[10][11] | Can require high temperatures; intermediate purification may be necessary. |
| [2+2+2] Cycloaddition | Alkynes, Nitriles | Polysubstituted (often 2,4,6- or 2,3,6-) | Highly atom-economical; rapid assembly of complex pyridines.[12] | Catalyst can be expensive; regioselectivity can be an issue with unsymmetrical alkynes. |
Table 2: High-level comparison of synthetic strategies for 2,6-disubstituted pyridines and related structures.
References
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Heller, B.; Hapke, M. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chem. Soc. Rev., 2007 , 36, 1085-1094.
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BenchChem. 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
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Tamaddon, F.; Roudan, S. M. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Adv., 2023 , 13, 26863-26871.
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Varela, J. A.; Saá, C. Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition. Chem. Rev., 2003 , 103, 3787–3802.
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Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
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J&K Scientific. Bohlmann–Rahtz Pyridine Synthesis.
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Wikipedia. Bohlmann–Rahtz pyridine synthesis.
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Van der Pijl, F., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem., 2016 , 12, 2763–2813.
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SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
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BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyridines.
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Wikipedia. Negishi coupling.
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NROChemistry. Negishi Reaction (Palladium Catalyzed Coupling).
- Dawane, B. S., et al. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2010, 2(3), 251-256.
- Gros, P. C., et al. The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. Beilstein J. Org. Chem., 2008, 4, 36.
- Nagata, T.; Obora, Y. Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. Asian J. Org. Chem., 2020, 9, 1532-1547.
- Francisco, T. N., et al. An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry, 2024, e202401672.
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Wordpress. Metal-catalysed Pyridine Ring Synthesis.
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Common Organic Chemistry. Negishi Reaction (Palladium Catalyzed Coupling).
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Organic Chemistry Portal. Negishi Coupling.
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Tamaddon, F.; Roudan, S. M. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC, 2023 .
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Francisco, T. N., et al. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed, 2024 .
- Becerra, D., et al. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Molbank, 2026.
- Liu, T.; Fraser, C. L. 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 2002, 78, 51.
- Yi, S., et al. Guareschi–Thorpe reaction in water using ammonium carbonate.
- Jung, J-C., et al. A preparation of 2-chloropyridine.
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BenchChem. A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
- Griffin, R. J., et al. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron, 2010, 66(4), 896-904.
- Martin, A. R., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett., 2011, 13(12), 3194–3197.
- Wade, J. V.; Krueger, C. A. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J. Comb. Chem., 2003, 5(3), 267-72.
- Vantourout, J. C., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc., 2022, 144(21), 9479–9489.
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ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wang, X., et al. Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. RSC Adv., 2021, 11, 28017-28021.
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ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)...
- Molander, G. A.; Biolatto, B. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem., 2003, 68(11), 4302–4314.
- CheRxiv.
- ResearchGate. New Push-Pull Fluorophores on the Basis of 6-Alkoxy-2,2'-Bipyridines: Rational Synthetic Approach and Photophysical Properties. 2006.
- Castillo, J-C., et al. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New J. Chem., 2022, 46, 1684-1694.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton, 2018.
- Sun, W-C., et al. Efficient two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. Org. Lett., 2001, 3(26), 4303-6.
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A Senior Application Scientist's Guide to the Reactivity of 2-(Benzyloxy)-6-chloropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For medicinal chemists and process development scientists, the functionalization of the pyridine scaffold is a cornerstone of modern drug discovery. Among the myriad of available building blocks, 2,6-disubstituted pyridines are of particular interest. This guide provides an in-depth technical comparison of 2-(Benzyloxy)-6-chloropyridine with other common halopyridines, offering field-proven insights into its reactivity profile in key cross-coupling reactions. We will explore the causality behind experimental choices and provide robust protocols to support your synthetic campaigns.
Theoretical Framework: Understanding Reactivity in Halopyridines
The success of any palladium-catalyzed cross-coupling reaction hinges on the initial, and often rate-determining, oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The facility of this step is governed by two primary factors: the C-X bond dissociation energy and the electronic nature of the heteroaryl ring.
-
The Halogen Effect : The established order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl .[1] This trend is inversely correlated with the C-X bond strength, where the weaker C-I bond undergoes oxidative addition far more readily than the robust C-Cl bond. Consequently, chloro-pyridines are the most challenging substrates, often requiring more forcing conditions, higher catalyst loadings, and specialized, highly active catalyst systems to achieve satisfactory yields.[2]
-
Electronic and Positional Effects : The pyridine nitrogen is strongly electron-withdrawing, rendering the C2 and C6 positions electron-deficient and thus more activated towards oxidative addition compared to the C3 and C5 positions.[3] However, the presence of other substituents dramatically modulates this reactivity. In this compound, the benzyloxy group at the C2 position is a key modulator. As an alkoxy group, it is electron-donating through resonance, which partially counteracts the inductive withdrawal of the ring nitrogen. This electron-donating effect increases the electron density on the pyridine ring compared to an unsubstituted or dichloro-substituted pyridine, making the C-Cl bond stronger and the oxidative addition step more challenging.[4]
Therefore, we can predict that the reactivity of this compound will be lower than its 2-bromo analogue and will require more carefully optimized conditions than a more electron-deficient substrate like 2,6-dichloropyridine.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to the stability and low toxicity of boronic acid reagents.[5] When coupling challenging chloropyridines, the choice of catalyst, ligand, and base is critical to overcoming the high activation barrier of the C-Cl bond.
The workflow for a typical Suzuki-Miyaura coupling is outlined below, emphasizing the key steps from catalyst activation to product formation.
Caption: Fig 2. Workflow for Suzuki-Miyaura Coupling
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the SPhos Pd G3 precatalyst (0.02 eq, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol utilizes a highly active catalyst system tailored for electron-rich aryl chlorides.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (NaOᵗBu, 1.4 eq), and the appropriate BrettPhos Pd G3 precatalyst (0.02 eq, 2 mol%).
-
Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with argon three times.
-
Reagent Addition: Add dry, degassed toluene via syringe. Add the amine coupling partner (1.2 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100-110 °C and stir for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired N-arylpyridine.
Conclusion and Recommendations
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly attenuated compared to bromo- and iodo-pyridines due to the strong C-Cl bond and the electron-donating nature of the benzyloxy group.
Key Takeaways for Researchers:
-
Reactivity Profile: Expect reactivity to be low. Standard, first-generation catalysts like Pd(PPh₃)₄ are unlikely to be effective.
-
Catalyst Selection is Paramount: For successful couplings, employ modern, highly active catalyst systems. Sterically hindered biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) paired with palladium precatalysts (G3/G4) are the recommended starting point.
-
Reaction Conditions: Elevated temperatures (100-120 °C) and strong bases (K₃PO₄ for Suzuki, NaOᵗBu for Buchwald-Hartwig) are typically required.
-
Strategic Choice: If synthetic routes allow, utilizing the corresponding 2-(benzyloxy)-6-bromopyridine will provide a more facile and efficient entry into desired molecules, often under milder conditions and with lower catalyst loadings. However, when only the chloropyridine is available, the robust protocols outlined herein provide a clear path to success.
By understanding the underlying electronic and mechanistic principles, scientists can rationally design experiments, troubleshoot effectively, and successfully incorporate this versatile building block into complex synthetic targets.
References
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
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National Institutes of Health. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). The cross-coupling of boronic acid with trimethylbenzylicammonium salts. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling of Benzylammonium Salts with Boronic Acids under Mild Conditions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]
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Semantic Scholar. (n.d.). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
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A Comparative Guide to the High-Throughput Analysis of 2-(Benzyloxy)-6-chloropyridine: An LC/MS/MS-Centric Approach
For researchers, scientists, and drug development professionals, the robust and efficient quantification of synthetic intermediates is a cornerstone of a successful research and development pipeline. 2-(Benzyloxy)-6-chloropyridine, a key building block in the synthesis of various pharmaceutical agents, demands a precise and reliable analytical method for its characterization and quantification. This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) methodologies for the analysis of this compound, alongside a critical evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The experimental protocols detailed herein are designed to be self-validating, grounded in established analytical principles, and supported by authoritative references.
The Analytical Challenge: Properties of this compound
Understanding the physicochemical properties of this compound is paramount in developing a successful analytical method. The molecule possesses a basic pyridine nitrogen, making it susceptible to pH-dependent chromatographic behavior, and a non-polar benzyloxy group, which influences its retention in reversed-phase systems. The presence of a chlorine atom also provides a distinct isotopic pattern that can be leveraged in mass spectrometric detection.
The Gold Standard: Reversed-Phase LC/MS/MS
For the high-throughput, sensitive, and selective quantification of this compound, a reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is the method of choice. This approach offers unparalleled specificity and low detection limits, crucial for impurity profiling and pharmacokinetic studies.
Causality Behind Experimental Choices in LC/MS/MS Method Development
The development of a robust LC/MS/MS method is a multifactorial process, with each parameter selection having a direct impact on the quality of the analytical result.
-
Mobile Phase Selection: The use of a mobile phase containing a volatile organic acid, such as formic acid, is critical for the successful analysis of basic compounds like this compound.[1][2] Formic acid serves a dual purpose: it protonates the pyridine nitrogen, leading to a more consistent charge state and improved peak shape, and it provides a source of protons to facilitate efficient electrospray ionization (ESI) in positive ion mode.[2][3][4][5][6] Acetonitrile is typically chosen as the organic modifier due to its lower viscosity and higher ESI efficiency compared to methanol.[1]
-
Chromatographic Column: A C18 stationary phase is the workhorse for reversed-phase chromatography and is well-suited for retaining the moderately non-polar this compound. The choice of a sub-2 µm particle size column (UPLC) allows for faster analysis times and improved chromatographic efficiency.
-
Ionization and MS/MS Detection: Electrospray ionization in the positive ion mode (ESI+) is the preferred method for protonating the basic pyridine nitrogen, leading to a strong [M+H]⁺ signal.[3][4][5][6] Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This eliminates interferences from matrix components and other structurally related compounds.
Experimental Workflow for LC/MS/MS Analysis
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-6-chloropyridine
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of scientific rigor and an unwavering commitment to safety. The handling and disposal of specialized reagents like 2-(Benzyloxy)-6-chloropyridine, a halogenated aromatic compound, are critical operational responsibilities. Improper disposal not only poses significant environmental risks but can also compromise laboratory safety and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every action is understood and validated by established safety principles. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Hazard Profile and Essential Characterization
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a chlorinated pyridine derivative, and its structure dictates its toxicological and environmental profile. The presence of the chlorine atom classifies it as a halogenated organic compound, which requires specific disposal pathways.[1] Furthermore, safety data indicates significant potential hazards.
It is classified as very toxic to aquatic life with long-lasting effects, making its release into waterways a serious environmental concern. The primary disposal route must therefore prevent any environmental exposure.
| Property | Value | Source |
| CAS Number | 29449-73-8 | [2] |
| Molecular Formula | C₁₂H₁₀ClNO | [2] |
| Molecular Weight | 219.67 g/mol | |
| Physical Form | Liquid | |
| Key Hazards | Combustible liquid, Harmful if swallowed, Fatal in contact with skin or if inhaled, Causes skin irritation and serious eye damage, Very toxic to aquatic life. | |
| Storage | 2-8°C, Inert atmosphere |
Part 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)
Given the high acute toxicity associated with dermal contact and inhalation, a stringent PPE protocol is non-negotiable. Before handling any waste containing this compound, ensure the following PPE is correctly worn:
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[3]
-
Body Protection: A buttoned lab coat is mandatory. For tasks with a higher risk of splashes, such as spill cleanup or bulk waste transfer, a chemically resistant apron or disposable suit is recommended.[4]
-
Respiratory Protection: All handling of open containers or waste generation should occur inside a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available or for emergency spill response, a NIOSH-approved respirator with organic vapor cartridges is required.[5]
Part 3: Step-by-Step Waste Segregation and Disposal Protocol
The cardinal rule for halogenated organic compounds is to never dispose of them down the drain.[1] They must be collected as regulated hazardous waste.
Step 1: Designate a Waste Container
-
Select a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquid" and must list the full chemical name: "this compound."[6]
Step 2: Segregate Waste Streams
-
Liquid Waste: Carefully transfer all unused this compound and solutions containing the compound into the designated hazardous waste container using a funnel.
-
Contaminated Labware: Dispose of all contaminated items, such as pipette tips, weigh boats, and gloves, in a separate, clearly labeled solid waste container lined with a heavy-duty plastic bag. This container should be marked "Hazardous Waste: Halogenated Organic Solid."[6]
-
Decontamination of Glassware: Reusable glassware should be rinsed first with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinse solvent must be collected as halogenated organic liquid waste. Following the solvent rinse, the glassware can be washed with soap and water.
Step 3: Secure and Store Waste
-
Ensure the waste container caps are tightly sealed to prevent leaks or the escape of vapors.
-
Store the sealed containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[7] This area should be well-ventilated.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7]
-
The standard and required method for destroying chlorinated organic compounds is high-temperature incineration.[8][9] This process ensures the complete breakdown of the molecule and allows for the scrubbing and neutralization of the resulting hydrogen chloride gas, preventing its release into the atmosphere.[8][10] The U.S. Environmental Protection Agency (EPA) mandates chemical destruction for halogenated pyridines, a requirement fulfilled by this disposal method.[11]
Part 4: Emergency Spill Decontamination Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Alert and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[12]
-
Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Part 2, including respiratory protection.
-
Contain the Spill: For liquid spills, cover the area with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels for the initial absorption.[6]
-
Collect Waste: Carefully scoop the absorbent material and place it into your designated "Hazardous Waste: Halogenated Organic Solid" container.[7]
-
Decontaminate the Surface: Wipe the spill area with a cloth or paper towels dampened with a solvent like acetone or ethanol, working from the outside in. Place all used cleaning materials into the solid hazardous waste container.
-
Final Clean: Wash the area with soap and water.[13]
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Caption: Disposal workflow for this compound waste.
References
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This compound | 29449-73-8 . Sigma-Aldrich.
- Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
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2-(Benzyloxy)-6-chloro-3-(methylthio)pyridine . PubChem, National Center for Biotechnology Information.
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SAFETY DATA SHEET . Sigma-Aldrich.
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Safe Handing & Disposal of Organic Substances . Science Ready.
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40 CFR § 721.8675 - Halogenated pyridines . Cornell Law School, Legal Information Institute.
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This compound . CymitQuimica.
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CHLORINATED ORGANICS HANDBOOK . OxyChem.
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SAFETY DATA SHEET . Tokyo Chemical Industry.
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SAFETY DATA SHEET . Santa Cruz Biotechnology, Inc.
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This compound | 29449-73-8 . MilliporeSigma.
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SAFETY DATA SHEET . Fisher Scientific.
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GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . Vita-D-Chlor.
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Process for the incineration of chlorinated organic materials . Google Patents.
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Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.
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2-(benzyloxy)-6-chloropyrazine . Santa Cruz Biotechnology.
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SAFETY DATA SHEET . Fisher Scientific.
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Safety Data Sheet . MedChemExpress.
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Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison.
- Decontamination after Inadvertent Release. [Source URL not available]
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Cytotoxic Spill Cleanup Procedure . University of British Columbia.
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Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency.
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PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements . U.S. Environmental Protection Agency.
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Pyridine - Substance Details . U.S. Environmental Protection Agency.
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REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine . National Center for Biotechnology Information.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [URL: Not directly available, general reference for hazardous waste codes.]
-
Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine . BenchChem.
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Safe Disposal of 2',3'-Dibenzoyl-1-methylpseudouridine: A Guide for Laboratory Professionals . BenchChem.
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Technical Support Center: Decontamination of Chlornaphazine Spills . BenchChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
